Product packaging for Taltrimide(Cat. No.:CAS No. 81428-04-8)

Taltrimide

Cat. No.: B1211356
CAS No.: 81428-04-8
M. Wt: 296.34 g/mol
InChI Key: NZKNHIQZWSVJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Taltrimide, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O4S B1211356 Taltrimide CAS No. 81428-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKNHIQZWSVJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868612
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81428-04-8
Record name Taltrimide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TALTRIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ74U9QR5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Taltrimide's Paradox: A Preclinical Promise Unfulfilled in Epilepsy Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taltrimide, a lipophilic derivative of taurine, emerged from preclinical studies as a potent anticonvulsant, generating initial optimism for its potential as a novel therapeutic agent for epilepsy. However, this promise was not realized in clinical trials. In human subjects, this compound not only failed to demonstrate efficacy but, in some cases, exhibited proconvulsant effects, leading to a halt in its development for epilepsy. This technical guide provides an in-depth analysis of the available scientific literature on this compound, detailing its proposed mechanism of action based on preclinical data, summarizing the contradictory clinical findings, and exploring the potential reasons for this translational failure. The document aims to serve as a comprehensive resource for researchers in the field of epilepsy and drug development, offering insights into the complexities of translating preclinical anticonvulsant activity to clinical efficacy.

Preclinical Anticonvulsant Profile and Proposed Mechanism of Action

Animal studies painted a promising picture of this compound's anticonvulsant properties.[1][2][3] The primary proposed mechanism of action centered on its interaction with inhibitory neurotransmitter systems, specifically those involving taurine and gamma-aminobutyric acid (GABA).

Modulation of Taurine and GABA Systems

This compound was found to be a potent inhibitor of sodium-independent taurine binding to synaptic membranes in the brain.[4] Its effect on GABA binding was less pronounced.[4] This suggests that this compound's anticonvulsant effects in animal models may have been mediated by enhancing taurine-related inhibitory neurotransmission. Taurine is an amino acid with known neuromodulatory and anticonvulsant properties, and its potentiation could theoretically dampen neuronal hyperexcitability.

This compound This compound TaurineBinding Taurine Binding to Synaptic Membranes This compound->TaurineBinding Strongly Inhibits (Na+-independent) GABABinding GABA Binding to Synaptic Membranes This compound->GABABinding Weakly Inhibits NeuronalInhibition Increased Neuronal Inhibition TaurineBinding->NeuronalInhibition GABABinding->NeuronalInhibition AnticonvulsantEffect Anticonvulsant Effect (in animal models) NeuronalInhibition->AnticonvulsantEffect

Figure 1: Proposed Preclinical Mechanism of this compound.

Clinical Trials: A Contradiction to Preclinical Data

Despite the encouraging preclinical results, clinical trials in patients with epilepsy revealed a starkly different and ultimately disappointing profile for this compound.

Phase I and Open-Label Clinical Trial Findings

A Phase I clinical trial involving nine drug-resistant epileptic patients showed no clinical or neurophysiological improvements. More concerningly, an open-label clinical trial with 27 patients suffering from severe, drug-resistant epilepsy reported a statistically significant increase in seizure frequency with escalating doses of this compound. This proconvulsant effect was reversed upon withdrawal of the drug.

Another study focusing on photosensitive epilepsy found that this compound increased the discharges provoked by intermittent photic stimulation in a majority of the eight patients evaluated.

Biochemical and Pharmacokinetic Observations in Humans

While clinically ineffective, this compound did demonstrate central nervous system activity in humans. It was found to penetrate the blood-brain barrier, with its main metabolite, phthalimidoethanesulphonamide, reaching concentrations in the cerebrospinal fluid (CSF) that were approximately half of those in the serum.

Biochemical analyses of CSF in the Phase I trial revealed an increase in homovanillic acid (HVA) and cyclic nucleotides. HVA concentrations correlated with those of 5-hydroxyindoleacetic acid (5-HIAA) and the primary active metabolite of this compound. These changes, however, only partially mirrored the effects observed with taurine administration, suggesting a more complex and ultimately non-therapeutic biochemical signature in humans.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the clinical trials of this compound.

Table 1: Clinical Trial Outcomes
Study Design Key Findings
Phase I Clinical Trial (n=9)No clinical or neurophysiological effects observed.
Open-Label Clinical Trial (n=27)Statistically significant increase in seizure frequency with increasing this compound dose.
Seizure frequency decreased during the withdrawal phase.
One patient experienced status epilepticus.
Study in Photosensitive Epilepsy (n=8)Increased discharges provoked by intermittent photic stimulation in 4 out of 8 patients.
Table 2: Pharmacokinetic and Drug Interaction Data
Parameter Observation
Blood-Brain Barrier Penetration Yes, the main metabolite was detected in the CSF at approximately 50% of serum levels.
Drug Interactions Statistically significant increase in phenytoin concentration.
Statistically significant decrease in serum carbamazepine concentration.

Experimental Protocols

Phase I Clinical Trial Methodology
  • Participants: Nine drug-resistant epileptic patients.

  • Dosage: Daily doses of 1 and 2 grams of this compound administered for two weeks, with an interval of 2.5 months between the two dosing periods.

  • Assessments: Seizure frequency and EEG were recorded. Routine laboratory studies were conducted. Concentrations of antiepileptic drugs in plasma, amino acids in urine and plasma, and contents of amino acids, HVA, 5-HIAA, and cyclic nucleotides in the CSF were determined.

Open-Label Clinical Trial Methodology
  • Participants: 27 patients with severe epilepsy resistant to conventional drugs.

  • Study Phases: A two-week control phase was followed by a four-week treatment phase where this compound was administered in gradually increasing doses up to 4.0 g/day (this dose was maintained for 12 days). The treatment phase was followed by a two-week withdrawal period.

  • Assessments: Seizure frequency, EEG recordings, and laboratory data for safety evaluation were monitored. The concentration of this compound's main metabolite was measured in both serum and CSF.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development AnimalModels Animal Models of Epilepsy AnticonvulsantActivity Potent Anticonvulsant Activity Observed AnimalModels->AnticonvulsantActivity PhaseI Phase I Clinical Trial AnticonvulsantActivity->PhaseI Translational Gap LackOfEfficacy Lack of Efficacy PhaseI->LackOfEfficacy OpenLabel Open-Label Clinical Trial ProconvulsantEffects Proconvulsant Effects Observed OpenLabel->ProconvulsantEffects

Figure 2: this compound's Translational Failure Workflow.

Discussion and Conclusion: The this compound Paradox

The story of this compound serves as a cautionary tale in the development of antiepileptic drugs. The stark contrast between its potent anticonvulsant effects in animal models and its lack of efficacy and even proconvulsant activity in humans highlights the inherent challenges of translating preclinical findings to the clinical setting.

Several factors could have contributed to this discrepancy:

  • Species-Specific Differences: The neurochemical pathways and receptor sensitivities in the animal models used for initial screening may not accurately reflect the complex pathophysiology of human epilepsy.

  • Off-Target Effects: this compound's interactions with other neurotransmitter systems or its metabolic profile in humans may have led to unforeseen and detrimental effects. The observed drug interactions with phenytoin and carbamazepine suggest a complex metabolic profile.

  • Complexity of Drug-Resistant Epilepsy: The patient populations in the clinical trials consisted of individuals with severe, drug-resistant epilepsy. The underlying mechanisms of their seizures may be fundamentally different from those in the animal models and less amenable to the proposed mechanism of action of this compound.

References

Taltrimide: A Taurine Derivative with a Paradoxical Anticonvulsant Profile

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Taltrimide, a lipophilic derivative of taurine, emerged as a promising anticonvulsant candidate based on robust preclinical data in animal models of epilepsy. However, its development was halted due to a paradoxical proconvulsant effect observed in human clinical trials. This technical guide provides a comprehensive overview of this compound, summarizing the available quantitative data, detailing key experimental protocols, and exploring its proposed mechanism of action through signaling pathway diagrams. The stark contrast between its effects in animal models and human subjects presents a compelling case study in the challenges of translating preclinical findings to clinical efficacy and safety in the field of antiepileptic drug development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment remains antiepileptic drugs (AEDs), which primarily aim to suppress seizure activity. Taurine, an endogenous amino acid, has long been investigated for its neuromodulatory and potential anticonvulsant properties. However, its therapeutic application has been limited by poor penetration of the blood-brain barrier. This compound (2-phthalimidoethanesulphon-N-isopropylamide) was synthesized as a lipophilic derivative of taurine to overcome this limitation and leverage the potential anticonvulsant effects of taurine in the central nervous system.[1][2]

Initial preclinical studies in rodent models of epilepsy demonstrated that this compound possessed significant anticonvulsant activity.[2] These promising findings led to its advancement into early-phase clinical trials in patients with drug-resistant epilepsy. Unexpectedly, these trials revealed that this compound not only failed to reduce seizure frequency but, in fact, led to a statistically significant increase in seizure activity, suggesting potential proconvulsant properties in humans.[1] This dramatic and unforeseen reversal of effect underscores the complexities of antiepileptic drug development and the predictive limitations of preclinical models.

This whitepaper will delve into the scientific journey of this compound, presenting the available data from both preclinical and clinical investigations. It will provide detailed experimental methodologies for the key assays and models used to evaluate its efficacy and mechanism of action. Furthermore, it will visualize the proposed signaling pathways and experimental workflows to offer a deeper understanding of this enigmatic compound.

Preclinical Efficacy in Animal Models

This compound demonstrated notable anticonvulsant effects in established animal models of epilepsy, specifically the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. These models are standard screening tools in the discovery of new AEDs, with the MES test predicting efficacy against generalized tonic-clonic seizures and the PTZ test predicting efficacy against absence seizures.

Quantitative Data

The anticonvulsant potency of this compound in preclinical models is summarized in the table below. The median effective dose (ED50) represents the dose at which the drug is effective in 50% of the animals tested.

Animal ModelSpeciesRoute of AdministrationEndpointED50 (mg/kg)Reference
Maximal Electroshock (MES)MouseOralProtection against tonic hindlimb extension100 - 300[2]
Pentylenetetrazol (PTZ)MouseOralPrevention of clonic seizures100 - 300

Table 1: Anticonvulsant Efficacy of this compound in Preclinical Models

Experimental Protocols

The MES test is a widely used preclinical model for assessing the efficacy of potential AEDs against generalized tonic-clonic seizures.

Principle: A suprathreshold electrical stimulus is delivered to the animal, typically via corneal or ear-clip electrodes, to induce a tonic hindlimb extension seizure. The ability of a test compound to prevent this endpoint is a measure of its anticonvulsant activity.

Protocol:

  • Animals: Male albino mice (e.g., Swiss or CF-1 strain), weighing 20-30g, are used.

  • Drug Administration: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally (p.o.) at various doses. A control group receives the vehicle alone.

  • Stimulation: At the time of peak drug effect (predetermined by pharmacokinetic studies), a high-frequency electrical stimulus (e.g., 50 Hz, 0.2-second duration) is delivered via corneal electrodes moistened with saline.

  • Endpoint: The presence or absence of the tonic hindlimb extension is recorded.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The ED50 is determined using probit analysis.

MES_Workflow cluster_pre_treatment Pre-treatment cluster_experiment Experiment cluster_analysis Data Analysis A Animal Acclimatization B Drug Administration (this compound or Vehicle) A->B C Electrical Stimulation (MES) B->C D Observation of Seizure Endpoint C->D E Record Protection (%) D->E F Calculate ED50 E->F

Maximal Electroshock (MES) Experimental Workflow.

The PTZ seizure test is used to identify compounds that may be effective against myoclonic and absence seizures.

Principle: Pentylenetetrazol, a GABA-A receptor antagonist, is administered to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

Protocol:

  • Animals: Male albino mice (e.g., Swiss or CF-1 strain), weighing 20-30g, are used.

  • Drug Administration: this compound, suspended in a suitable vehicle, is administered orally at various doses. A control group receives the vehicle alone.

  • PTZ Injection: At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions). The latency to the first clonic seizure and the presence or absence of seizures are recorded.

  • Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined, and the ED50 is calculated.

PTZ_Workflow cluster_pre_treatment Pre-treatment cluster_experiment Experiment cluster_analysis Data Analysis A Animal Acclimatization B Drug Administration (this compound or Vehicle) A->B C PTZ Administration B->C D Observation for Clonic Seizures C->D E Record Protection (%) and Latency D->E F Calculate ED50 E->F

Pentylenetetrazol (PTZ) Experimental Workflow.

Clinical Trials in Humans

Based on its promising preclinical profile, this compound was advanced to clinical trials in patients with severe, drug-resistant epilepsy. These trials, however, yielded unexpected and contradictory results.

Study Design and Dosing

An open-label clinical trial was conducted in 27 patients with severe epilepsy who were resistant to conventional antiepileptic drugs. The study consisted of a 2-week baseline control phase, followed by a 4-week treatment phase where this compound was administered in gradually increasing doses up to 4.0 g/day . This maximum dose was maintained for 12 days. The treatment was then gradually withdrawn over a 2-week period.

Quantitative Clinical Outcomes

The primary outcome of the clinical trial was the change in seizure frequency. The results demonstrated a statistically significant increase in seizure frequency with the increasing dose of this compound. This proconvulsant effect was reversed during the withdrawal phase.

Study PhaseThis compound DoseOutcome
TreatmentUp to 4.0 g/day Statistically significant increase in seizure frequency
WithdrawalTapering doseDecrease in seizure frequency

Table 2: Summary of Clinical Trial Outcomes for this compound

Of the 27 patients, six dropped out of the study due to adverse events, including one case of status epilepticus and two cases of increased seizure number or severity that necessitated withdrawal of the drug. No significant changes were observed in EEG recordings or in laboratory safety data.

Pharmacokinetics and Drug Interactions

This compound demonstrated good penetration of the blood-brain barrier, with the concentration of its main metabolite, phthalimidoethanesulphonamide, in the cerebrospinal fluid being approximately half of that in the serum. The study also revealed significant drug-drug interactions. The concentration of phenytoin increased statistically significantly, while the serum concentration of carbamazepine decreased significantly during this compound treatment.

Proposed Mechanism of Action

The precise mechanism of action of this compound remains to be fully elucidated. However, as a taurine derivative, its effects are thought to be related to the neuromodulatory actions of taurine in the central nervous system.

Taurine and Neurotransmission

Taurine is known to be an agonist at GABA-A and GABA-B receptors, which are the primary inhibitory neurotransmitter receptors in the brain. Activation of these receptors leads to neuronal hyperpolarization and a reduction in neuronal excitability. Taurine is also thought to have neuroprotective effects against glutamate-induced excitotoxicity.

Hypothetical Signaling Pathway

The following diagram illustrates the potential signaling pathways through which taurine, and by extension this compound, may exert its effects. Taurine can directly activate GABA-A receptors, leading to an influx of chloride ions and hyperpolarization. It can also activate metabotropic GABA-B receptors, which are G-protein coupled receptors that can inhibit adenylyl cyclase and modulate ion channel activity.

Taurine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Taurine Taurine This compound->Taurine Metabolizes to or mimics GABA_A_Receptor GABA-A Receptor Taurine->GABA_A_Receptor Agonist GABA_B_Receptor GABA-B Receptor Taurine->GABA_B_Receptor Agonist Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx G_Protein G-protein Activation GABA_B_Receptor->G_Protein Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability Downstream_Effects Modulation of Ion Channels & Enzymes G_Protein->Downstream_Effects Downstream_Effects->Reduced Neuronal Excitability

Hypothesized Signaling Pathway of Taurine/Taltrimide.

The paradoxical proconvulsant effect of this compound in humans suggests a more complex pharmacology than simple agonism at GABA receptors. It is possible that this compound has off-target effects, interacts with other neurotransmitter systems in a species-specific manner, or that its metabolites have different pharmacological profiles. The observed drug interactions with phenytoin and carbamazepine also indicate an influence on hepatic metabolism, which could have contributed to the clinical outcomes.

Discussion and Future Perspectives

The case of this compound serves as a critical lesson in drug development, highlighting the potential for significant discrepancies between preclinical and clinical findings. While it showed clear anticonvulsant efficacy in rodent models, its proconvulsant effects in humans led to the termination of its development.

Several factors could contribute to this translational failure:

  • Species-specific Metabolism: The metabolism of this compound may differ significantly between rodents and humans, leading to the formation of metabolites with different or opposing pharmacological activities.

  • Differences in Receptor Subtypes: The subunit composition and pharmacology of GABA receptors can vary between species, potentially leading to different responses to this compound.

  • Complex Neuromodulatory Role of Taurine: The role of taurine in the human brain may be more complex than in rodents, and perturbation of this system by a synthetic derivative could have unforeseen consequences.

  • Drug-Drug Interactions: The observed interactions with other AEDs could have altered the overall pharmacological effect in patients who were already on complex medication regimens.

Future research into taurine-based anticonvulsants should focus on a deeper understanding of the species-specific pharmacology and metabolism of these compounds. More sophisticated preclinical models that better recapitulate the complexity of human epilepsy and drug metabolism are also needed.

Conclusion

This compound is a taurine derivative that, despite showing definitive anticonvulsant properties in animal models, paradoxically increased seizure frequency in human clinical trials. This technical guide has summarized the available quantitative data, detailed the experimental protocols used in its evaluation, and proposed a hypothetical mechanism of action. The starkly contrasting outcomes between preclinical and clinical studies underscore the challenges in antiepileptic drug development and the importance of cautious interpretation of animal model data. The story of this compound remains a valuable case study for researchers and drug development professionals in the ongoing quest for safer and more effective treatments for epilepsy.

References

Pharmacological Profile of Taltrimide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on Taltrimide. Comprehensive pharmacological data, including detailed quantitative metrics and full experimental protocols, is limited in the public domain. The information presented herein is intended for research and informational purposes only.

Introduction

This compound (also known as MY-117) is a lipophilic derivative of the endogenous amino acid taurine. It was investigated as a potential anticonvulsant agent. This technical guide provides a summary of its known pharmacological properties based on available preclinical and clinical data.

Mechanism of Action

This compound's primary mechanism of action is believed to be the modulation of taurine and GABA (gamma-aminobutyric acid) neurotransmitter systems. Preclinical studies have indicated that this compound and its main metabolite, phthalimidoethanesulphonamide, exert their effects through two main pathways[1]:

  • Inhibition of Taurine Binding: this compound strongly inhibits the sodium-independent binding of taurine to synaptic membranes in the brain[1].

  • Enhancement of GABA Release: It has been shown to significantly enhance the potassium-stimulated release of GABA from cerebral cortex slices[1].

The effect of this compound on GABA binding is reported to be less pronounced than its effect on taurine binding[1]. The uptake of taurine and GABA does not appear to be significantly affected[1]. These actions on taurine binding and GABA release are thought to be central to its anticonvulsant properties observed in animal models.

Taltrimide_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane This compound This compound GABA_Release GABA Release This compound->GABA_Release Enhances Taurine_Binding Taurine Binding This compound->Taurine_Binding Inhibits GABA_Vesicle GABA Vesicles GABA_Vesicle->GABA_Release Stimulated by K+ Synaptic Cleft Taurine_Receptor Taurine Receptor Taurine_Receptor->Taurine_Binding Taurine Taurine Taurine->Taurine_Receptor

Proposed Mechanism of Action of this compound.

Pharmacological Data

Detailed quantitative data such as binding affinities (Ki), IC50 values, and dose-response curves for this compound are not extensively available in the public literature. The following tables summarize the qualitative findings from preclinical and clinical studies.

Table 1: Preclinical Pharmacological Effects of this compound
ParameterObservationSpeciesReference
Taurine Binding Strong inhibition of sodium-independent binding to synaptic membranes.Mouse
GABA Binding Less pronounced effect compared to taurine binding.Mouse
GABA Release Significant enhancement of potassium-stimulated release from cerebral cortex slices.Mouse
Taurine Release Inhibition of potassium-stimulated release from cerebral cortex slices.Mouse
GABA/Taurine Uptake Not markedly affected.Mouse
Anticonvulsant Activity Definitive anticonvulsive effects demonstrated.Animal Models
Table 2: Summary of Phase I Clinical Trial Findings
ParameterObservationPatient PopulationReference
Clinical Efficacy No significant clinical or neurophysiological anticonvulsant effects observed.9 drug-resistant epileptic patients
Biochemical Changes (CSF) Increase in homovanillic acid (HVA) and cyclic nucleotides.9 drug-resistant epileptic patients
Drug Interactions Changes in the concentrations of co-administered antiepileptic drugs.9 drug-resistant epileptic patients
Amino Acid Levels Changes in plasma and urine amino acid concentrations.9 drug-resistant epileptic patients
Metabolite Correlation Cerebrospinal fluid HVA concentrations correlated with the main active metabolite of this compound.9 drug-resistant epileptic patients

Experimental Protocols

Detailed experimental protocols for the key studies on this compound are not fully available in the public domain. The following provides a high-level overview of the methodologies based on the available abstracts.

Preclinical In Vitro Studies (Kontro & Oja, 1987)
  • Objective: To investigate the effects of this compound and its metabolites on the release, uptake, and binding of GABA and taurine in the mouse cerebrum.

  • Methods:

    • Release Assay: Slices of cerebral cortex were used to measure potassium-stimulated release of taurine and GABA in the presence of this compound and its dealkylated metabolite.

    • Uptake Assay: The effect on the uptake of taurine and GABA was assessed.

    • Binding Assay: Sodium-independent binding of taurine and GABA to synaptic membranes was measured in the presence of this compound and its metabolite.

  • Note: Specific concentrations, incubation times, and analytical methods are not detailed in the available literature.

Phase I Clinical Trials (Airaksinen et al., 1987)
  • Objective: To evaluate the biochemical and clinical effects of this compound in drug-resistant epileptic patients.

  • Study Design: Two Phase I clinical trials.

  • Participants: 9 drug-resistant epileptic patients.

  • Dosing Regimen: Daily doses of 1 g and 2 g for 2 weeks, with an interval of 2.5 months between the two dosing periods.

  • Assessments:

    • Seizure frequency and EEG recordings.

    • Routine laboratory safety studies.

    • Plasma concentrations of antiepileptic drugs.

    • Plasma and urine concentrations of amino acids.

    • Cerebrospinal fluid (CSF) analysis for amino acids, homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and cyclic nucleotides.

Phase_I_Clinical_Trial_Workflow start Patient Recruitment (n=9, drug-resistant epilepsy) dosing1 Dosing Period 1 (1g or 2g daily for 2 weeks) start->dosing1 washout Washout Period (2.5 months) dosing1->washout assessments Assessments - Seizure & EEG Monitoring - Blood & Urine Analysis - CSF Analysis dosing1->assessments dosing2 Dosing Period 2 (1g or 2g daily for 2 weeks) washout->dosing2 dosing2->assessments end End of Study dosing2->end

Workflow of the Phase I Clinical Trials for this compound.

Conclusion

This compound is a taurine derivative with a preclinical profile suggesting potential as an anticonvulsant through modulation of taurine and GABA neurotransmission. However, Phase I clinical trials did not demonstrate significant anticonvulsant efficacy in a small group of drug-resistant epileptic patients, although biochemical changes in the cerebrospinal fluid were observed. The publicly available data on this compound is limited, and further research would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

Taltrimide's Effect on GABAergic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltrimide (2-phthalimidoethanesulphon-N-isopropylamide) is a lipophilic derivative of the endogenous amino acid taurine, investigated for its anticonvulsant properties. While clinical trials in the 1980s did not substantiate its efficacy as an anticonvulsant in humans, preclinical evidence suggests that its mechanism of action is intertwined with the GABAergic system, primarily through its relationship with taurine. This technical guide provides a comprehensive overview of the known information on this compound and its potential effects on GABAergic pathways, contextualized within the broader understanding of taurine as a neuromodulator. Due to the limited availability of detailed public data on this compound, this guide synthesizes information from preclinical and early clinical studies of this compound with the more extensive research on taurine's interaction with GABA receptors. This document is intended to serve as a foundational resource for researchers interested in the continued exploration of taurine derivatives as modulators of inhibitory neurotransmission.

Introduction

The GABAergic system, the principal inhibitory network in the central nervous system (CNS), is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, most notably epilepsy. The modulation of GABAergic signaling can be achieved through various mechanisms, including direct agonism of GABA receptors, allosteric modulation, and influencing GABA synthesis, metabolism, or reuptake.

This compound emerged from research into taurine, a ubiquitous sulfur-containing amino acid with known neuromodulatory and anticonvulsant properties. Taurine itself is a weak agonist at GABA-A receptors and has been shown to interact with GABA-B receptors as well. However, its therapeutic utility is limited by its poor penetration of the blood-brain barrier. This compound was designed as a more lipophilic derivative of taurine to overcome this limitation.

This guide will summarize the available data on this compound, present detailed experimental protocols analogous to those used for studying taurine and its derivatives, and visualize the potential signaling pathways involved.

Quantitative Data Summary

Table 1: Summary of Preclinical and Clinical Findings for this compound

Study Type Key Findings Reference
Preclinical (in vitro)Strongly inhibits sodium-independent binding of taurine to synaptic membranes; less pronounced effect on GABA binding.[1]
Preclinical (in vivo)Exhibits definitive anticonvulsive effects in experimental epilepsy models.[1][2]
Clinical (Phase I)No significant clinical or neurophysiological anticonvulsant effects observed in drug-resistant epileptic patients.[3]
Clinical (Open Trial)Increased seizure frequency observed in some epileptic patients; did not confirm anticonvulsive effects in humans.[4]

Table 2: Representative Quantitative Data for Taurine's Interaction with GABA Receptors

Receptor Ligand Assay Type Parameter Value (µM) Reference
GABA-A[3H]muscimolBinding InhibitionKi118.1
GABA-B[3H]GABABinding InhibitionKi0.8
Extrasynaptic GABA-A (α4β2δ)TaurineElectrophysiologyEC5050
Synaptic GABA-A (α1 or α2)TaurineElectrophysiologyEC50>1000

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the effects of a taurine derivative like this compound on GABAergic pathways. These protocols are based on standard practices in the field for studying similar compounds.

GABA-A Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the affinity of this compound for the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Whole brains from adult rodents are homogenized in ice-cold 0.32 M sucrose solution.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The resulting supernatant is centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • The pellet is resuspended in hypotonic buffer (50 mM Tris-HCl, pH 7.4) and incubated for 30 minutes at 37°C to lyse synaptic vesicles.

    • The suspension is centrifuged at 50,000 x g for 30 minutes at 4°C. The final pellet is washed three times by resuspension and centrifugation in fresh buffer and stored at -80°C.

  • Binding Assay:

    • Aliquots of the prepared brain membranes (typically 100-200 µg of protein) are incubated in a final volume of 500 µL of assay buffer.

    • The incubation mixture contains a fixed concentration of a high-affinity GABA-A receptor radioligand (e.g., 1-3 nM [3H]muscimol).

    • Increasing concentrations of this compound (or a standard competitor like unlabeled GABA) are added to the mixture.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA (e.g., 1 mM).

    • The reaction is incubated for 60 minutes at 4°C.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold assay buffer.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the functional effect of this compound on GABA-A receptor-mediated currents in neurons.

Methodology:

  • Cell Preparation:

    • Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or early postnatal rodents and maintained in vitro for 14-21 days. Alternatively, acute brain slices can be prepared.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed on individual neurons using a patch-clamp amplifier.

    • The extracellular solution (aCSF) is continuously perfused and contains physiological concentrations of ions.

    • The intracellular solution, contained within the recording pipette, is formulated to isolate chloride currents.

    • Neurons are voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • A baseline of GABA-evoked currents is established by applying a low concentration of GABA (e.g., 1-5 µM) via a rapid perfusion system.

    • This compound is then co-applied with GABA at various concentrations to determine its effect on the GABA-evoked current.

    • To test for direct agonist activity, this compound is applied in the absence of GABA.

  • Data Analysis:

    • The amplitude, kinetics (activation and deactivation rates), and desensitization of the GABA-evoked currents are measured and compared in the absence and presence of this compound.

    • Dose-response curves are generated to determine the EC50 for potentiation or the IC50 for inhibition.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound via GABAergic Modulation

Given that this compound is a taurine derivative, its effects on GABAergic pathways are likely mediated through interactions with GABA-A and/or GABA-B receptors, similar to its parent compound. The following diagram illustrates the potential mechanism of action.

GABAxin_Mechanism cluster_neuron Postsynaptic Neuron cluster_ion_channel Ion Channel GABA_A GABA-A Receptor channel_open Channel Opening GABA_A->channel_open Conformational Change Cl_influx Cl- Influx channel_open->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization GABA GABA GABA->GABA_A Binds This compound This compound (Taurine Derivative) This compound->GABA_A Potential Weak Agonist or Modulator

Caption: Proposed mechanism of this compound as a modulator of the GABA-A receptor.

Experimental Workflow for Characterizing a Novel GABAergic Modulator

The following diagram outlines a logical workflow for the preclinical evaluation of a compound like this compound.

In_Vitro_Workflow start Start: Compound Synthesis (this compound) binding_assay Radioligand Binding Assays (Determine Ki for GABA and Taurine Sites) start->binding_assay electrophysiology Patch-Clamp Electrophysiology (Determine EC50/IC50, Mechanism of Action) binding_assay->electrophysiology in_vivo_animal In Vivo Animal Models of Seizures (e.g., MES, PTZ) electrophysiology->in_vivo_animal data_analysis Data Analysis and Interpretation in_vivo_animal->data_analysis conclusion Conclusion: Preclinical Efficacy and Mechanism of Action data_analysis->conclusion

Caption: A streamlined workflow for the preclinical evaluation of novel GABAergic modulators.

Discussion and Future Directions

The available evidence on this compound suggests a compound with a clear theoretical basis for interacting with the GABAergic system through its structural relationship with taurine. Preclinical studies in animal models supported its potential as an anticonvulsant. However, the lack of efficacy in human clinical trials highlights the translational challenges in epilepsy drug development.

Several factors could contribute to this discrepancy. The specific animal models used in the preclinical evaluation may not have accurately reflected the complexity of human epilepsy. Furthermore, the precise molecular targets and mechanism of action of this compound remain to be fully elucidated. While it is known to interact with taurine binding sites, its direct effects on GABA receptor subtypes, and potential off-target effects, are not well-characterized in the public literature.

For future research, a more detailed characterization of this compound's pharmacology is warranted. This would include:

  • Receptor Subtype Profiling: A comprehensive screening of this compound against a panel of GABA-A receptor subtypes to identify any subtype-specific effects.

  • Electrophysiological Studies: Detailed patch-clamp analysis to determine if this compound acts as a direct agonist, an allosteric modulator, or a channel blocker at GABA-A receptors.

  • In Vivo Target Engagement Studies: Utilization of techniques like positron emission tomography (PET) with a suitable radioligand to confirm that this compound reaches its intended targets in the brain at clinically relevant doses.

Conclusion

This compound represents an early attempt to leverage the neuromodulatory properties of taurine for the development of a novel anticonvulsant. While it did not achieve clinical success, the compound remains a subject of interest for understanding the structure-activity relationships of taurine derivatives and their interaction with the GABAergic system. Further research into this compound and similar compounds could provide valuable insights into the design of new therapeutics for epilepsy and other neurological disorders characterized by GABAergic dysfunction. This guide provides a framework for such future investigations by consolidating the known information and outlining the necessary experimental approaches.

References

An In-depth Technical Guide to Taltrimide: Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltrimide (chemical name: 2-phthalimidoethanesulphon-N-isopropylamide) is a lipophilic derivative of the endogenous amino acid taurine, investigated for its anticonvulsant properties. This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to this compound. It includes a summary of its proposed mechanism of action, preclinical data, and findings from early-stage clinical trials. All quantitative data is presented in structured tables, and detailed experimental protocols for key studies are provided. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the compound's characteristics.

Discovery and History

This compound emerged from research into taurine derivatives with potential therapeutic applications in neurology. Taurine, an abundant amino acid in the central nervous system, is known to have neuromodulatory and neuroprotective effects, but its therapeutic use is limited by poor blood-brain barrier penetration. The development of lipophilic derivatives like this compound was an effort to overcome this limitation and enhance its anticonvulsant potential.

Identified by the code MY-117, this compound is a phthalimide derivative of taurine. The phthalimide group increases the molecule's lipophilicity, facilitating its passage across the blood-brain barrier. Preclinical studies in animal models demonstrated its potential as an anticonvulsant, which led to its progression into early-phase human clinical trials for epilepsy.

Synthesis

A generalized experimental workflow for this type of synthesis is as follows:

cluster_synthesis Generalized Synthesis of this compound Phthalic_Anhydride Phthalic Anhydride Reaction Condensation Reaction (e.g., in a suitable solvent with heating) Phthalic_Anhydride->Reaction Amine_Precursor 2-aminoethanesulfon- N-isopropylamide Amine_Precursor->Reaction Purification Purification (e.g., recrystallization, chromatography) Reaction->Purification This compound This compound Purification->this compound cluster_pathway Proposed Signaling Pathway of this compound This compound This compound TaurineReceptor Taurine Binding Site (e.g., GABA-A Receptor Subtype) This compound->TaurineReceptor Inhibits Taurine Binding NeuronalMembrane Postsynaptic Neuronal Membrane InhibitorySignal Enhanced Inhibitory Neurotransmission NeuronalMembrane->InhibitorySignal Modulates ReducedExcitability Reduced Neuronal Hyperexcitability InhibitorySignal->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect cluster_workflow Preclinical Experimental Workflow cluster_prep Tissue Preparation cluster_binding Binding Assays cluster_transport Transport Assays Tissue_Harvest Cerebrum from mice Homogenization Homogenization Tissue_Harvest->Homogenization Centrifugation Centrifugation to isolate synaptic membranes Homogenization->Centrifugation Incubation_Taurine Incubation of membranes with [3H]taurine and this compound Separation Separation of bound and free radioligand Incubation_Taurine->Separation Incubation_GABA Incubation of membranes with [3H]GABA and this compound Incubation_GABA->Separation Quantification_Binding Quantification of radioactivity Separation->Quantification_Binding Slices Cerebral cortex slices Incubation_Transport Incubation with K+ to stimulate release in the presence of this compound Slices->Incubation_Transport Quantification_Transport Measurement of released taurine and GABA Incubation_Transport->Quantification_Transport

The Phthalimide Core: A Technical Guide to the Relationship Between Phthalimide, Thalidomide, and Taltrimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and biological relationships between phthalimide, thalidomide, and taltrimide. It is designed to serve as a comprehensive resource, offering detailed information on their synthesis, physicochemical properties, and mechanisms of action.

Introduction: The Centrality of the Phthalimide Scaffold

Phthalimide, a simple aromatic imide, serves as a fundamental building block in synthetic organic chemistry and medicinal chemistry. Its rigid structure and the reactivity of the imide proton have made it a versatile scaffold for the development of a wide range of compounds with diverse biological activities. This guide focuses on two prominent derivatives of phthalimide: the infamous yet therapeutically relevant thalidomide, and the lesser-known anticonvulsant, this compound. Understanding the nuanced relationships between these molecules offers valuable insights into structure-activity relationships and the broader potential of the phthalimide pharmacophore. Phthalimide and its derivatives have shown a wide array of biological activities, including anti-inflammatory, analgesic, antitumor, antimicrobial, and anticonvulsant properties.

Chemical Structures and Nomenclature

The structural relationship between the three compounds is foundational to understanding their properties and activities. All three share the core phthalimide moiety.

  • Phthalimide: The parent compound, with the chemical formula C₈H₅NO₂. Its IUPAC name is 1H-Isoindole-1,3(2H)-dione.[1][2]

  • Thalidomide: A derivative where the nitrogen of the phthalimide ring is substituted with a glutarimide ring. Its chemical name is 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.[3]

  • This compound: A derivative where the phthalimide nitrogen is attached to an ethylsulfonamide group, which is further substituted with an isopropyl group. Its IUPAC name is 2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide.[4]

Structures cluster_Phthalimide Phthalimide cluster_Thalidomide Thalidomide cluster_this compound This compound p Image of Phthalimide structure t Image of Thalidomide structure p->t Glutarimide substitution ta Image of this compound structure p->ta Ethylsulfonamide substitution

Caption: Chemical relationship between Phthalimide, Thalidomide, and this compound.

Physicochemical Properties

A comparative analysis of the physicochemical properties of these compounds is crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

PropertyPhthalimideThalidomideThis compound
Molecular Formula C₈H₅NO₂C₁₃H₁₀N₂O₄C₁₃H₁₆N₂O₄S
Molecular Weight ( g/mol ) 147.13[2]258.23296.34
Melting Point (°C) 238269-271Not available
pKa 8.310.70 (predicted)Not available
logP (Octanol/Water) 1.15-0.21 (experimental)Not available
Water Solubility Slightly solubleSparingly solubleNot available

Experimental Protocols

Synthesis

Phthalimide is commonly synthesized by the reaction of phthalic anhydride with ammonia.

Protocol: Synthesis of Phthalimide from Phthalic Anhydride and Aqueous Ammonia

  • In a round-bottomed flask, mix 500 g (3.4 moles) of phthalic anhydride with 400 g (6.6 moles) of 28% aqueous ammonia.

  • Fit the flask with an air condenser.

  • Slowly heat the mixture with a free flame until it reaches a state of quiet fusion at approximately 300°C. This process takes about 1.5 to 2 hours.

  • Occasionally shake the flask during heating and push down any sublimed material from the condenser.

  • Pour the hot reaction mixture into a crock and allow it to cool.

  • The resulting product is practically pure phthalimide with a melting point of 232–235°C. The yield is typically 95–97%.

Thalidomide can be synthesized from phthalic anhydride and L-glutamine.

Protocol: Two-Step Synthesis of Thalidomide

Step 1: Synthesis of N-Phthaloyl-L-glutamine

  • To a stirred solution of L-glutamine (5.0 g, 0.034 mol) in dimethylformamide (15 mL), slowly heat to 40-45°C.

  • Add phthalic anhydride (5.0 g, 0.033 mol) to the solution and heat to 90-95°C.

  • Stir for 3 hours at this temperature.

  • Cool the mixture to 65°C and distill off the dimethylformamide under vacuum.

  • Add water and adjust the pH to 1-2 with 6N HCl.

  • Stir for 2 hours at 15°C to precipitate the product.

  • Filter the solid to obtain N-Phthaloyl-L-glutamine.

Step 2: Cyclization to Thalidomide

  • A stirred mixture of N-Phthaloyl-L-glutamine from the previous step and pivaloyl chloride (1.2 equivalents) in the presence of triethylamine (2.0 equivalents) in ethyl acetate is heated to reflux for 2 hours.

  • Thalidomide crystallizes out of the reaction mixture during reflux.

  • Cool the reaction mixture and filter to obtain thalidomide as a white solid.

Thalidomide_Synthesis_Workflow start Start Materials: Phthalic Anhydride L-Glutamine step1 Step 1: N-Phthaloylation - Reactants in DMF - Heat to 90-95°C start->step1 intermediate Intermediate: N-Phthaloyl-L-glutamine step1->intermediate step2 Step 2: Cyclization - React with Pivaloyl Chloride - Reflux in Ethyl Acetate intermediate->step2 product Product: Thalidomide step2->product

Caption: Workflow for the two-step synthesis of Thalidomide.

Key Experimental Assays

This reaction is a cornerstone of phthalimide's utility in organic synthesis.

Protocol: Gabriel Synthesis of Benzylamine

  • Formation of Potassium Phthalimide: Dissolve phthalimide in ethanol and add a stoichiometric amount of potassium hydroxide in ethanol. The potassium salt of phthalimide will precipitate.

  • N-Alkylation: Treat the potassium phthalimide with benzyl bromide in a suitable solvent like dimethylformamide (DMF). Heat the mixture to facilitate the Sₙ2 reaction, forming N-benzylphthalimide.

  • Hydrolysis (Amine Liberation): Add hydrazine hydrate to the N-benzylphthalimide solution and reflux. This will cleave the phthalimide group, yielding the primary amine (benzylamine) and phthalhydrazide as a byproduct. Alternatively, acidic or basic hydrolysis can be used.

Gabriel_Synthesis_Workflow start Start Materials: Phthalimide Alkyl Halide (R-X) step1 Step 1: Deprotonation - React with base (e.g., KOH) - Forms Potassium Phthalimide start->step1 intermediate1 Intermediate: Potassium Phthalimide step1->intermediate1 step2 Step 2: N-Alkylation (Sₙ2) - React with Alkyl Halide intermediate1->step2 intermediate2 Intermediate: N-Alkylphthalimide step2->intermediate2 step3 Step 3: Cleavage - React with Hydrazine (or Acid/Base) intermediate2->step3 product Product: Primary Amine (R-NH₂) step3->product

Caption: General workflow of the Gabriel synthesis.

The anticonvulsant effects of this compound can be evaluated using standard animal models.

Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Preparation: Use male Swiss albino mice (20-25 g), acclimatized to laboratory conditions.

  • Drug Administration: Administer this compound (or vehicle control) intraperitoneally (i.p.).

  • Seizure Induction: At the time of peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result for anticonvulsant activity.

The immunomodulatory effects of thalidomide are often assessed by its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α).

Protocol: In Vitro TNF-α Inhibition Assay

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Drug Treatment: Co-incubate the cells with varying concentrations of thalidomide.

  • Quantification: After a set incubation period, collect the cell supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Compare the TNF-α levels in the thalidomide-treated groups to the vehicle-treated control to determine the inhibitory effect.

Mechanism of Action

Phthalimide

Phthalimide itself is not known for significant direct biological activity in the same manner as its derivatives. Its primary role in a biological context is as a synthetic intermediate and a protecting group for amines, as exemplified by the Gabriel synthesis.

Thalidomide

The mechanism of action of thalidomide is complex and multifaceted, but a key discovery was the identification of cereblon (CRBN) as its primary molecular target. Cereblon is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).

The binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, most notably the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory effects of thalidomide.

Furthermore, thalidomide is known to inhibit the production of TNF-α, which contributes to its anti-inflammatory properties. This is achieved, at least in part, by enhancing the degradation of TNF-α mRNA.

Thalidomide_Signaling_Pathway Thalidomide Thalidomide CRBN Cereblon (CRBN) Thalidomide->CRBN Binds to TNF_alpha_mRNA TNF-α mRNA Thalidomide->TNF_alpha_mRNA Enhances degradation of CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRL4->Ikaros_Aiolos Recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Substrate for Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Anti_Myeloma_Effect Anti-Myeloma Effect Degradation->Anti_Myeloma_Effect Immunomodulation Immunomodulation Degradation->Immunomodulation TNF_alpha_Degradation mRNA Degradation TNF_alpha_mRNA->TNF_alpha_Degradation TNF_alpha_Production Decreased TNF-α Production TNF_alpha_Degradation->TNF_alpha_Production Anti_Inflammatory_Effect Anti-Inflammatory Effect TNF_alpha_Production->Anti_Inflammatory_Effect

Caption: Simplified signaling pathway of Thalidomide's mechanism of action.

This compound

This compound is described as a lipophilic derivative of taurine. Its mechanism of action is reported to involve the strong inhibition of the sodium-independent binding of taurine to synaptic membranes in the brain. The effect on the binding of GABA is less pronounced. This inhibition of taurine binding is believed to be the basis for its anticonvulsive effects observed in experimental epilepsy models. A detailed signaling pathway beyond this initial binding inhibition has not been fully elucidated in the available literature.

Conclusion

Phthalimide, thalidomide, and this compound, while structurally related through the common phthalimide core, exhibit distinct chemical properties and biological activities. Phthalimide serves as a crucial synthetic tool, most notably in the Gabriel synthesis for the preparation of primary amines. Thalidomide, despite its tragic history, has been repurposed as a valuable therapeutic agent for multiple myeloma and inflammatory conditions, with its mechanism now understood to involve the modulation of the CRL4^CRBN E3 ubiquitin ligase complex. This compound represents a less-explored derivative with anticonvulsant properties, acting through the inhibition of taurine binding in the central nervous system. This comparative analysis underscores the remarkable versatility of the phthalimide scaffold and highlights the profound impact that chemical modifications can have on biological function. Further research into derivatives of this core structure holds continued promise for the development of novel therapeutics.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Taltrimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltrimide, also known as MY-117, is a lipophilic derivative of the amino acid taurine.[1][2] It was developed as an experimental anticonvulsant agent and has been investigated in phase I clinical trials for its effects in epileptic patients.[1][3] this compound's primary mechanism of action is believed to be the modulation of taurine neurotransmission, distinguishing it from many other anticonvulsants that primarily target GABAergic or glutamatergic systems. This guide provides a detailed overview of the known therapeutic targets of this compound, presenting available data, experimental methodologies, and a visual representation of its mechanism and the workflows used to study it.

Core Therapeutic Target: Taurine Binding Sites in the Central Nervous System

The principal therapeutic target of this compound is the sodium-independent taurine binding site on synaptic membranes within the brain.[1] Taurine is an abundant amino acid in the central nervous system that functions as a neuromodulator and has neuroprotective properties. It is thought to exert its effects by binding to specific receptors, which leads to the stabilization of membrane potential and a general inhibitory effect on neuronal excitability.

This compound is reported to be a potent inhibitor of this taurine binding. By blocking the binding of endogenous taurine to its synaptic membrane receptors, this compound is hypothesized to potentiate the inhibitory effects of taurine, thereby reducing the neuronal hyperexcitability that characterizes epileptic seizures. The effects of this compound on the binding of the major inhibitory neurotransmitter, GABA, are reported to be less pronounced.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the known binding characteristics of this compound based on available research.

CompoundTargetEffectPotency/Remarks
This compound Sodium-independent taurine binding sitesStrong InhibitionData suggests high affinity for this site.
This compound GABA binding sitesLess pronounced inhibition (relative to taurine)Lower affinity compared to taurine binding sites.

Signaling Pathway and Mechanism of Action

The proposed mechanism of this compound's anticonvulsant action at the synapse is illustrated below.

Taltrimide_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Presynaptic Neuron taurine_vesicle Taurine Vesicles presynaptic_neuron->taurine_vesicle Action Potential taurine Taurine taurine_vesicle->taurine Release postsynaptic_neuron Postsynaptic Neuron taurine_receptor Taurine Receptor ion_channel Ion Channel (e.g., Cl-) taurine_receptor->ion_channel Opens ion_channel->postsynaptic_neuron Hyperpolarization (Inhibitory Effect) This compound This compound This compound->taurine_receptor Inhibits Binding taurine->taurine_receptor Binds

Proposed mechanism of this compound at a taurinergic synapse.

Experimental Protocols

A key experiment to determine the therapeutic targets of this compound is the radioligand binding assay. Below is a representative protocol for assessing the inhibition of taurine binding to synaptic membranes.

Protocol: Competitive Radioligand Binding Assay for Taurine Receptors

  • Preparation of Synaptic Membranes:

    • Homogenize brain tissue (e.g., mouse cerebrum) in a cold buffer solution (e.g., Tris-HCl).

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the synaptic membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane preparation in the assay buffer to a specific protein concentration (determined by a protein assay like the Bradford assay).

  • Binding Assay:

    • In a series of microcentrifuge tubes, combine the synaptic membrane preparation, a radiolabeled taurine analog (e.g., [³H]taurine) at a fixed concentration, and varying concentrations of the test compound (this compound).

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled taurine).

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Experimental Workflow

The logical workflow for identifying and characterizing the targets of a novel anticonvulsant compound like this compound is depicted below.

Experimental_Workflow start Hypothesis: Compound has Anticonvulsant Activity in_vivo In Vivo Epilepsy Models (e.g., PTZ, MES tests) start->in_vivo binding_assays Radioligand Binding Assays (Taurine, GABA, Glutamate, etc.) in_vivo->binding_assays Confirmed Activity electro Electrophysiology (Patch Clamp on Neurons) in_vivo->electro data_analysis Data Analysis: Determine IC50/Ki, Efficacy binding_assays->data_analysis electro->data_analysis target_validation Target Validation data_analysis->target_validation Identify Primary Target(s) lead_opt Lead Optimization target_validation->lead_opt

Workflow for identifying the therapeutic targets of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that the primary therapeutic target of this compound is the taurine binding site on synaptic membranes. Its anticonvulsant properties are likely derived from its potent inhibition of this binding, leading to a stabilization of neuronal membranes and a reduction in excitability. The lesser effect on GABA binding indicates a degree of selectivity for the taurinergic system.

For future research, it would be valuable to:

  • Determine the precise IC50 and Ki values of this compound for taurine and GABA receptors through detailed radioligand binding studies.

  • Utilize electrophysiological techniques to characterize how this compound modulates synaptic transmission in different brain regions.

  • Identify the specific subunit composition of the taurine receptors to which this compound binds.

  • Investigate potential off-target effects to build a more comprehensive safety and efficacy profile.

This guide provides a foundational understanding of this compound's therapeutic targets for professionals engaged in neuroscience research and anticonvulsant drug development.

References

Early-Phase Clinical Studies of Taltrimide for Seizures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltrimide (2-phthalimidoethanesulphon-N-isopropylamide), a lipophilic derivative of the amino acid taurine, emerged as a potential anticonvulsant agent based on promising preclinical studies in animal models of epilepsy.[1][2] This technical guide provides an in-depth overview of the early-phase clinical studies conducted to evaluate the safety, tolerability, and efficacy of this compound for the treatment of seizures in humans. The document summarizes quantitative data from these trials, details the experimental protocols employed, and explores the potential signaling pathways implicated in its mechanism of action. Despite its preclinical promise, the clinical development of this compound for seizures was halted due to a lack of efficacy and, in some cases, a paradoxical increase in seizure frequency in human subjects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-phase clinical trials of this compound.

Table 1: Overview of Early-Phase Clinical Trials on this compound for Seizures

Study ReferenceStudy PhaseNumber of PatientsPatient PopulationDaily Dose RangeTreatment DurationKey Clinical Outcome
Airaksinen et al. (1987)[2]Phase I9Drug-resistant epileptic patients1 g and 2 g2 weeks for each doseNo clinical or neurophysiological effects observed.
Koivisto et al. (1986)[3]Open-label Clinical Trial27Severe epilepsy resistant to conventional drugsUp to 4.0 g4 weeksStatistically significant increase in seizure frequency.
Keränen et al. (1987)N/A8Epileptic patientsNot specified6 daysIncreased photoconvulsive response in 4 of 8 patients.

Table 2: Biochemical and Pharmacokinetic Observations

Study ReferenceObservationResult
Airaksinen et al. (1987)Cerebrospinal Fluid (CSF) AnalysisIncrease in homovanillic acid (HVA) and cyclic nucleotides.
Koivisto et al. (1986)Drug InteractionsStatistically significant increase in serum phenytoin concentration. Statistically significant decrease in serum carbamazepine concentration.
Koivisto et al. (1986)Metabolite PenetrationThe main metabolite, phthalimidoethanesulphonamide, had a CSF concentration approximately half that of the serum.

Experimental Protocols

Phase I Clinical Trials (Airaksinen et al., 1987)
  • Study Design: Two Phase I clinical trials were conducted.

  • Patient Population: Nine adult patients with drug-resistant epilepsy.

  • Dosing Regimen: Patients received daily doses of 1 g and 2 g of this compound, each for a period of two weeks. There was a 2.5-month interval between the two dosing periods.

  • Outcome Measures:

    • Clinical seizure frequency and electroencephalogram (EEG) recordings were monitored.

    • Routine laboratory safety studies were conducted.

    • Concentrations of concomitant antiepileptic drugs in plasma were measured.

    • Amino acid levels in urine and plasma were determined.

    • CSF was analyzed for amino acids, homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and cyclic nucleotides.

Open-Label Clinical Trial (Koivisto et al., 1986)
  • Study Design: An open-label clinical trial.

  • Patient Population: 27 patients with severe epilepsy that was resistant to conventional antiepileptic drugs.

  • Dosing Regimen: The trial included a 2-week control phase, followed by the administration of this compound with a gradually increasing dose up to 4.0 g/day . This maximum dose was maintained for 12 days. The total duration of this compound treatment was 4 weeks, followed by a gradual withdrawal over 2 weeks.

  • Outcome Measures:

    • Antiepileptic effect was assessed by monitoring seizure frequency.

    • EEG recordings were performed to evaluate neurophysiological effects.

    • Tolerability and safety were monitored through clinical observation and laboratory tests.

    • Serum concentrations of concomitant antiepileptic drugs (phenytoin and carbamazepine) were measured.

    • The concentration of this compound's main metabolite in both serum and CSF was determined to assess blood-brain barrier penetration.

Photoconvulsive Response Study (Keränen et al., 1987)
  • Study Design: A study to evaluate the effects of this compound on the photoconvulsive response.

  • Patient Population: Eight epileptic patients.

  • Dosing Regimen: this compound was administered for 6 days. The exact dosage was not specified in the available literature.

  • Outcome Measures:

    • The primary outcome was the change in discharges provoked by intermittent photic stimulation (IPS) as measured by EEG.

    • Changes in discharges after hyperventilation and spontaneous paroxysms were also noted.

Visualizations

Experimental Workflow: Open-Label Clinical Trial

G cluster_assessments Assessments Throughout the Trial start Patient Recruitment (N=27, Severe Refractory Epilepsy) control 2-Week Control Phase (Baseline Seizure Frequency) start->control dose_escalation This compound Administration (4 Weeks) Gradual Dose Increase to 4.0 g/day control->dose_escalation seizure_freq Seizure Frequency Monitoring control->seizure_freq maintenance 12-Day Maintenance Phase (4.0 g/day) dose_escalation->maintenance dose_escalation->seizure_freq withdrawal 2-Week Withdrawal Phase (Gradual Tapering) maintenance->withdrawal maintenance->seizure_freq end End of Study withdrawal->end withdrawal->seizure_freq eeg EEG Recordings safety Safety and Tolerability drug_levels Concomitant AED & Metabolite Levels

Caption: Workflow of the open-label clinical trial of this compound.

Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be influenced by this compound, based on its nature as a taurine derivative and the biochemical changes observed in clinical trials.

G cluster_this compound This compound (Taurine Derivative) cluster_gaba GABAergic Neurotransmission This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Acts as Agonist cl_influx Chloride Influx gaba_receptor->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization decreased_excitability Decreased Neuronal Excitability hyperpolarization->decreased_excitability

Caption: Postulated mechanism of this compound via GABA-A receptor modulation.

G cluster_dopamine Dopaminergic System dopamine Dopamine hva HVA (Metabolite) dopamine->hva Metabolism cyclic_nucleotides Cyclic Nucleotides (e.g., cAMP, cGMP) This compound This compound Treatment This compound->hva Leads to Increased CSF Levels This compound->cyclic_nucleotides Leads to Increased CSF Levels

Caption: Observed biochemical changes in CSF following this compound administration.

Discussion and Conclusion

The early-phase clinical studies of this compound in patients with epilepsy yielded disappointing results, failing to replicate the anticonvulsant effects observed in animal models. A significant finding was the reported increase in seizure frequency in one of the larger trials, suggesting potential proconvulsive properties in humans. The observed increase in photoconvulsive response in a subset of patients further supports the lack of anticonvulsant efficacy.

The biochemical findings of increased HVA and cyclic nucleotides in the CSF provide some insight into the neurochemical effects of this compound but do not elucidate a clear anticonvulsant mechanism. The interaction with phenytoin and carbamazepine highlights the importance of considering drug-drug interactions in the development of new antiepileptic drugs.

References

In Vivo Anticonvulsant Activity of Taltrimide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltrimide (2-phthalimidoethanesulphon-N-isopropylamide) is a lipophilic derivative of the amino acid taurine. It was developed as a potential anticonvulsant agent with the hypothesis that its increased lipophilicity, compared to taurine, would facilitate its passage across the blood-brain barrier. Preclinical studies in various animal models of epilepsy demonstrated that this compound possessed potent anticonvulsant properties. However, these promising initial findings in animal models did not translate into efficacy in human clinical trials, where the drug failed to show significant anticonvulsant effects and, in some cases, even exhibited pro-convulsant activity.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on the in vivo anticonvulsant activity of this compound in animal models.

Core Anticonvulsant Activity Data

Animal Model Seizure Type Species Administration Route Dose (mg/kg) Observed Effect Citation
Audiogenic SeizureSound-induced tonic-clonicGenetically seizure-susceptible RatIntraperitoneal (i.p.)Not specifiedRaised the threshold for audiogenic seizures and decreased seizure severity.[1]
Guanidinoethane sulfonate-inducedChemically-induced clonic and myoclonicRatIntraperitoneal (i.p.)150Completely suppressed clonic and myoclonic seizures.[1]
Pentylenetetrazol (PTZ)Chemically-induced clonicRatIntraperitoneal (i.p.)300Raised the threshold for seizures.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard practices for these models, as the specific, detailed protocols from the original studies on this compound are not fully available in recent literature.

Audiogenic Seizure Model in Genetically Susceptible Rats

This model utilizes rat strains that have a genetic predisposition to seizures when exposed to high-intensity sound.

  • Animal Selection: Genetically seizure-susceptible rats (e.g., GEPR-3s) are used.

  • Drug Administration: this compound or vehicle is administered intraperitoneally at predetermined times before the seizure induction.

  • Seizure Induction: Animals are placed in a sound-attenuating chamber. A high-intensity acoustic stimulus (e.g., a bell or a specific frequency tone) is presented for a fixed duration (e.g., 60 seconds).

  • Endpoint Measurement: The primary endpoints are the incidence and severity of seizures, often scored on a scale, and the latency to the onset of different seizure phases (wild running, clonic seizures, tonic seizures). A significant increase in the seizure threshold or a reduction in seizure severity score in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.

Pentylenetetrazol (PTZ)-Induced Seizure Threshold Test in Rats

This model assesses the ability of a compound to protect against seizures induced by the GABA-A receptor antagonist, pentylenetetrazol.

  • Animal Selection: Standard laboratory rat strains (e.g., Sprague-Dawley, Wistar) are used.

  • Drug Administration: this compound or vehicle is administered intraperitoneally.

  • Seizure Induction: A solution of pentylenetetrazol is infused intravenously at a constant rate.

  • Endpoint Measurement: The endpoint is the dose of PTZ required to elicit the first myoclonic twitch or a generalized clonic seizure. An increase in the threshold dose of PTZ in the drug-treated group compared to the vehicle group indicates anticonvulsant activity.

Proposed Mechanism of Action: A Taurine-Mediated Pathway

This compound, as a derivative of taurine, is believed to exert its anticonvulsant effects through mechanisms related to its parent compound. Taurine is an inhibitory neuromodulator in the central nervous system. Its anticonvulsant properties are thought to be mediated primarily through the potentiation of GABAergic inhibition and modulation of glycine receptors. The increased lipophilicity of this compound was intended to enhance the delivery of a taurine-like molecule to the brain.

The proposed signaling pathway involves the interaction of this compound (or its active metabolites) with GABA-A and glycine receptors, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuronal membrane, making it more difficult for the neuron to fire an action potential, thereby reducing neuronal excitability and suppressing seizure activity.

Taltrimide_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron This compound This compound GABA_A GABA-A Receptor Cl- Channel This compound->GABA_A:f0 Potentiates Glycine_R Glycine Receptor Cl- Channel This compound->Glycine_R:f0 Potentiates Hyperpolarization Neuronal Hyperpolarization GABA_A:f1->Hyperpolarization Cl- Influx Glycine_R:f1->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Proposed mechanism of this compound's anticonvulsant action.

Experimental Workflow for Preclinical Anticonvulsant Screening

The preclinical evaluation of a potential anticonvulsant drug like this compound typically follows a standardized workflow to assess its efficacy and safety profile in animal models.

Anticonvulsant_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Efficacy cluster_2 Phase 3: Safety & Tolerability cluster_3 Outcome MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) ED50 ED50 Determination (Effective Dose in 50% of Animals) MES->ED50 PTZ Pentylenetetrazol (PTZ) Test (Myoclonic Seizure Model) PTZ->ED50 Specialized Specialized Seizure Models (e.g., Audiogenic, Kindling) ED50->Specialized Neurotoxicity Neurotoxicity Assessment (e.g., Rotorod Test for Motor Impairment) Specialized->Neurotoxicity LD50 LD50 Determination (Lethal Dose in 50% of Animals) Neurotoxicity->LD50 Go_NoGo Go/No-Go Decision for Clinical Trials LD50->Go_NoGo

Generalized workflow for preclinical anticonvulsant drug screening.

Conclusion

This compound demonstrated notable anticonvulsant activity in a range of preclinical animal models, including those for generalized tonic-clonic and myoclonic seizures. The proposed mechanism of action, stemming from its structural relationship to taurine, involves the potentiation of inhibitory neurotransmission through GABA-A and glycine receptors. Despite the promising preclinical data, the failure of this compound to exhibit efficacy in human trials underscores the significant challenges in translating findings from animal models to clinical success in epilepsy treatment. The discrepancy may be attributed to species-specific differences in metabolism, pharmacokinetics, or the underlying pathophysiology of epilepsy. The case of this compound serves as a critical reminder of the complexities of antiepileptic drug development.

References

Methodological & Application

Application Notes and Protocols for Taltrimide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Taltrimide, a lipophilic taurine derivative, in in vitro assays. The focus is on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and protocols for relevant biological assays based on its known and potential mechanisms of action.

This compound: Overview and Mechanism of Action

This compound (MY-117) is recognized for its anticonvulsive properties. As a derivative of taurine, it strongly inhibits the sodium-independent binding of taurine to synaptic membranes in the brain, with less pronounced effects on GABA binding[1][2]. While the precise signaling pathways of this compound are not fully elucidated, related phthalimide derivatives have been shown to modulate key cellular signaling cascades, including the PI3K/Akt/mTOR and TGF-β pathways. These pathways are crucial in regulating cell survival, proliferation, and differentiation, particularly in neuronal cells.

Solubility of this compound in DMSO

Table 1: Estimated and Recommended Working Concentrations of this compound

ParameterValue/RangeNotes
Estimated Solubility in 100% DMSO ≥ 20 mg/mL (≥ 67.5 mM)Based on similar compounds. Empirical testing is recommended.
Recommended Stock Solution Conc. 10 mM - 50 mM in 100% DMSOPrepare a high-concentration stock for serial dilutions.
Final DMSO Concentration in Assay ≤ 0.5% (v/v)To minimize solvent-induced cytotoxicity.
Typical In Vitro Working Conc. 1 µM - 100 µMDependent on the specific assay and cell type.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted to desired working concentrations for in vitro assays.

Materials:

  • This compound powder (MW: 296.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh 2.96 mg of this compound powder using an analytical balance.

  • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound powder is completely dissolved. Visually inspect for any undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso 2.96 mg dissolve 3. Vortex to Dissolve add_dmso->dissolve 1.0 mL aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Figure 1. Workflow for preparing a 10 mM this compound stock solution in DMSO.

This protocol outlines a method to assess the effect of this compound on the viability of a neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, pure

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of pure DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Potential Signaling Pathways of this compound

Based on the known functions of related phthalimide compounds, this compound may exert its effects through the modulation of the PI3K/Akt/mTOR and TGF-β signaling pathways.

G Potential Signaling Pathways of this compound cluster_0 PI3K/Akt/mTOR Pathway cluster_1 TGF-β Pathway This compound This compound PI3K PI3K This compound->PI3K Modulates TGFB_R TGF-β Receptor This compound->TGFB_R Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival SMAD SMADs TGFB_R->SMAD GeneTranscription Gene Transcription (Neuronal Function) SMAD->GeneTranscription

Figure 2. Potential signaling pathways modulated by this compound in neuronal cells.

Further experimental validation is required to confirm the precise molecular targets and signaling cascades affected by this compound. Researchers are encouraged to perform western blotting or other molecular biology techniques to investigate the phosphorylation status and expression levels of key proteins in these pathways upon this compound treatment.

References

Standard Operating Procedure for 4,5-Dianilinophthalimide Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of 4,5-Dianilinophthalimide, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Due to the likely misspelling of "Taltrimide" in the user request, this protocol is based on the properties of 4,5-Dianilinophthalimide (DAPH) and its derivatives, which are selective inhibitors of the EGFR signal transduction pathway.[1][2]

4,5-Dianilinophthalimide is a member of the phthalimide class of compounds and functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[3] Its inhibitory action prevents the autophosphorylation of EGFR, thereby blocking downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a key factor in the development and progression of various cancers.

This document outlines the necessary steps to ensure the accurate and reproducible preparation of a stock solution for use in in vitro and in vivo experimental models.

Chemical Properties
PropertyValueReference
Molecular Formula C₂₀H₁₅N₃O₂
Molecular Weight 329.4 g/mol
Solubility Soluble in DMSO
Storage Conditions Dry, dark at 0-4°C (short-term), -20°C (long-term)
Recommended Working Concentrations

The optimal working concentration of 4,5-Dianilinophthalimide will vary depending on the specific cell line, assay type, and experimental goals. The following table provides a general guideline for starting concentrations in common in vitro assays.

Assay TypeStarting Concentration RangeIncubation TimeReference
EGFR Phosphorylation 1 nM - 10 µM1 - 4 hours
Cell Viability (e.g., MTT, MTS) 2 nM - 20 µM24 - 72 hours
Western Blotting (Downstream Signaling) 1 nM - 10 µM2 - 24 hours

It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Materials
  • 4,5-Dianilinophthalimide powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol for Preparation of a 10 mM Stock Solution
  • Preparation: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh out 3.294 mg of 4,5-Dianilinophthalimide powder using an analytical balance.

  • Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles and potential degradation of the compound.

  • Storage: Store the aliquots in the dark at -20°C for long-term storage. For short-term storage (days to weeks), aliquots can be kept at 4°C.

Protocol for Diluting to Working Concentrations
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the diluted solution before adding it to the cell culture.

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Visualization of the EGFR Signaling Pathway

The following diagram illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is inhibited by 4,5-Dianilinophthalimide. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cellular responses such as proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 4,5-Dianilinophthalimide Inhibitor->EGFR Inhibits Autophosphorylation

EGFR Signaling Pathway Inhibition

References

Application Notes and Protocols for Taltrimide Administration in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Publicly available, detailed preclinical data on the administration of Taltrimide in rodent models of epilepsy is limited. While early studies indicated anticonvulsant effects in animal models, subsequent clinical trials in humans did not consistently replicate these findings, with some studies reporting an increase in seizure frequency. As such, the following application notes and protocols are compiled based on the available information and, where explicitly stated, supplemented with data from the structurally related compound, Thalidomide, to provide a broader context for researchers interested in this class of molecules. It is crucial to note that data for Thalidomide is not directly transferable to this compound.

Introduction to this compound

This compound (2-phthalimidoethanesulphon-N-isopropylamide) is a lipophilic derivative of taurine.[1] It was investigated as a potential anticonvulsant medication. Initial preclinical studies in rodent models suggested definitive anticonvulsant properties.[1][2] However, clinical trials in epileptic patients did not confirm these anticonvulsant effects and, in some instances, led to an increase in seizure frequency.[3]

The discrepancy between preclinical and clinical results highlights the complexities of translating findings from animal models to human subjects. These application notes aim to provide researchers with the available preclinical information on this compound and to offer protocols for a related compound, Thalidomide, which has been more extensively studied for its antiepileptic properties in rodent models.

This compound: Efficacy in Rodent Models (Limited Data)

Seizure ModelAnimal ModelED50 RangeCitation
Maximal Electroshock (MES)Mice100 - 300 mg/kg[4]
Pentylenetetrazole (PTZ) ThresholdMice100 - 300 mg/kg

Thalidomide as a Structurally Related Compound: Application Notes

Thalidomide, a compound with a similar phthalimide core structure, has demonstrated antiepileptic and anti-epileptogenic effects in various rodent models. Its proposed mechanisms of action include anti-inflammatory effects and modulation of GABAergic neurotransmission. The following sections provide data and protocols for Thalidomide administration in rodent models of epilepsy, which may serve as a reference for designing studies with related compounds.

Quantitative Data for Thalidomide in a Rat Model of Epilepsy

The following table summarizes the effects of Thalidomide in the lithium-pilocarpine rat model of temporal lobe epilepsy.

ParameterControl (Status Epilepticus)Thalidomide (25 mg/kg)Thalidomide (50 mg/kg)Topiramate (60 mg/kg)Citation
Latency to first spontaneous recurrent seizure (days) 10.3 ± 0.613.1 ± 0.817.5 ± 1.118.2 ± 1.0
Number of spontaneous recurrent seizures (at day 28 post-SE) 10.8 ± 0.78.2 ± 0.65.4 ± 0.54.9 ± 0.4
Duration of spontaneous recurrent seizures (seconds at day 28 post-SE) 55.2 ± 3.145.1 ± 2.835.7 ± 2.533.1 ± 2.2
Proposed Mechanism of Action for Thalidomide's Anticonvulsant Effects

Thalidomide's anticonvulsant effects are thought to be mediated through multiple pathways, primarily centered around its anti-inflammatory and neuromodulatory properties. A key aspect is the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are known to contribute to neuronal hyperexcitability. Additionally, there is evidence suggesting that Thalidomide may enhance inhibitory neurotransmission by interacting with GABA-A receptors.

Thalidomide_Mechanism Proposed Anticonvulsant Mechanism of Thalidomide Thalidomide Thalidomide Inflammation Neuroinflammation Thalidomide->Inflammation Inhibits GABA_A GABA-A Receptor Thalidomide->GABA_A Modulates TNFa TNF-α Inflammation->TNFa IL1b IL-1β Inflammation->IL1b Neuronal_Hyperexcitability Neuronal Hyperexcitability TNFa->Neuronal_Hyperexcitability IL1b->Neuronal_Hyperexcitability Inhibitory_Neurotransmission Increased Inhibitory Neurotransmission GABA_A->Inhibitory_Neurotransmission Seizures Seizures Neuronal_Hyperexcitability->Seizures Inhibitory_Neurotransmission->Neuronal_Hyperexcitability Reduces Lithium_Pilocarpine_Workflow Lithium-Pilocarpine Epilepsy Model Workflow Start Start: Adult Male Sprague-Dawley Rats LiCl Day 1: Administer Lithium Chloride (e.g., 127 mg/kg, i.p.) Start->LiCl Scopolamine Day 2 (30 min before Pilocarpine): Administer Scopolamine Methyl Nitrate (e.g., 1 mg/kg, i.p.) LiCl->Scopolamine Pilocarpine Day 2: Administer Pilocarpine (e.g., 30 mg/kg, i.p.) Scopolamine->Pilocarpine SE Observe for Status Epilepticus (SE) (Continuous seizures for >30 min) Pilocarpine->SE Diazepam After 90 min of SE: Administer Diazepam (e.g., 10 mg/kg, i.p.) to control seizures SE->Diazepam Treatment Day 3 onwards: Begin daily administration of Test Compound (e.g., Thalidomide) or Vehicle Diazepam->Treatment Monitoring Monitor for Spontaneous Recurrent Seizures (SRSs) (Video-EEG recording) Treatment->Monitoring Analysis Analyze latency to first SRS, frequency, and duration of SRSs Monitoring->Analysis

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Taltrimide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.

Abstract This application note describes a robust, sensitive, and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of Taltrimide in human plasma. The methodology is based on principles established for analogous compounds, such as thalidomide, and provides a comprehensive framework for bioanalytical testing.[1] The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, ensuring high recovery and minimal matrix effects.[1] Chromatographic separation is achieved on a C18 reversed-phase column with a methanol and ammonium acetate buffer mobile phase.[1] The method has been validated according to standard bioanalytical method validation guidelines and is suitable for supporting pharmacokinetic and bioequivalence studies.[2][3]

Experimental Protocol

Chemicals and Reagents
  • This compound (Reference Standard, purity >99%)

  • Temozolomide (Internal Standard, IS, purity >99%)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Dichloromethane (HPLC Grade)

  • Diethyl Ether (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Ultrapure Water

  • Drug-free human plasma (sourced from an accredited blood bank)

Instrumentation and Chromatographic Conditions

A validated HPLC system coupled with a triple quadrupole mass spectrometer was used for analysis. The instrumental conditions are summarized in the table below.

ParameterCondition
HPLC System Standard HPLC or UHPLC system
Column Reversed-Phase TC-C18 (or equivalent), 5 µm particle size
Mobile Phase Methanol : 10 mM Ammonium Acetate : Formic Acid (60:40:0.04, v/v/v)
Flow Rate 0.9 mL/min
Column Temperature Ambient or controlled at 30-40 °C
Injection Volume 10-20 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined for this compound and IS. As a proxy, Thalidomide is m/z 259.1 → 148.1
Run Time Approximately 5-7 minutes
Preparation of Standards and Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and Temozolomide (IS) by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions using a 50:50 mixture of methanol and water to create working standards for calibration and quality control.

  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve. A suggested range is 2.0 to 1500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation Protocol

The following protocol details the liquid-liquid extraction procedure for plasma samples.

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a clean microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution (e.g., 500 ng/mL Temozolomide) to all tubes except the blank.

  • Vortex briefly for 10 seconds.

  • Add 1.5 mL of extraction solvent (ether-dichloromethane, 3:2, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

Method Validation Summary

The bioanalytical method was validated according to established guidelines to ensure its reliability and reproducibility for the intended application.

Selectivity and Specificity

The method's selectivity was confirmed by analyzing six different lots of blank human plasma. No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound or the internal standard.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 2.0 to 1200 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 2.0 ng/mL, demonstrating adequate sensitivity for pharmacokinetic studies.

ParameterResult
Linearity Range 2.0 - 1200 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 2.0 ng/mL
LLOQ Precision (%RSD) 7.78%
LLOQ Accuracy (%RE) 3.27%
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results demonstrate excellent reproducibility and accuracy.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LQC 54.30%5.23%1.98%2.15%
MQC 506.85%7.11%2.54%2.88%
HQC 120013.51%11.92%3.54%3.01%
(Data based on a representative thalidomide assay)
Recovery and Matrix Effect

The extraction recovery of this compound and the IS from human plasma was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the ionization of the analyte or the IS.

Stability

This compound was proven to be stable in human plasma under various storage and handling conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Experimental Workflow Visualization

The logical flow of the experimental protocol, from sample receipt to final data analysis, is depicted below.

G plasma Plasma Sample (100 µL) spike Spike with Internal Standard (Temozolomide) plasma->spike lle Liquid-Liquid Extraction (Ether-Dichloromethane) spike->lle vortex Vortex & Centrifuge lle->vortex separate Separate Organic Layer vortex->separate evap Evaporate to Dryness (Nitrogen Stream) separate->evap recon Reconstitute in Mobile Phase evap->recon hplc Inject into HPLC-MS/MS System recon->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for this compound quantification in plasma.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Taltrimide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltrimide is a lipophilic derivative of taurine with demonstrated anticonvulsive properties in experimental models of epilepsy. As with any therapeutic agent, a thorough understanding of its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments during drug development. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and specificity required for the quantification of this compound and its metabolites in complex biological matrices.

These application notes provide a detailed protocol for the analysis of this compound and its putative metabolites using LC-MS/MS. The included methodologies, while based on established principles for the analysis of similar chemical entities, are presented as a robust starting point for researchers. Due to the limited publicly available data on this compound metabolism, a proposed metabolic pathway is included to guide analytical method development.

Proposed Metabolic Pathway of this compound

Based on the metabolism of other phthalimide-containing drugs such as thalidomide and folpet, this compound is hypothesized to undergo primary metabolic transformations involving hydrolysis of the phthalimide ring and hydroxylation of the alkyl chain. The initial hydrolytic cleavage of one of the carbonyl bonds in the phthalimide ring would result in the formation of a phthalamic acid derivative (Metabolite M1). Further hydrolysis would lead to the formation of phthalic acid and the corresponding sulfonamide taurine derivative (Metabolite M2). Additionally, oxidative metabolism, likely mediated by cytochrome P450 enzymes, may introduce a hydroxyl group on the isopropyl moiety (Metabolite M3).

G This compound This compound M1 Phthalamic Acid Derivative This compound->M1 Hydrolysis M3 Hydroxylated this compound This compound->M3 Hydroxylation (CYP450) M2 Phthalic Acid + Sulfonamide Derivative M1->M2 Hydrolysis

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol outlines the extraction of this compound and its metabolites from human plasma, a common matrix for pharmacokinetic studies.

Materials:

  • Human plasma (K2-EDTA as anticoagulant)

  • This compound, M1, M2, and M3 analytical standards

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Phosphate buffer (50 mM, pH 6.0)

  • Ammonia solution (5% in methanol)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Spiking: To 200 µL of plasma, add 20 µL of the Internal Standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of standard working solutions.

  • Acidification: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonia solution in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Linear gradient to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-8.0 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (Hypothetical values, require optimization with analytical standards)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound297.1160.13025
Metabolite M1315.1178.13528
Metabolite M2167.0149.02520
Metabolite M3313.1160.13027
Internal Standard302.1165.13025

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample Spike Spike with IS Plasma->Spike Acidify Acidify Spike->Acidify SPE Solid-Phase Extraction Acidify->SPE Evap Evaporate SPE->Evap Recon Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the analysis of this compound.

Data Presentation

The following tables present representative (hypothetical) quantitative data for the analysis of this compound.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
1.00.012105.3
5.00.058101.5
25.00.29598.7
100.01.18299.2
500.05.915100.8
1000.011.85099.6
2000.023.75098.9
5000.059.400101.1
Linear Range: 1.0 - 5000.0 ng/mL
Correlation Coefficient (r²): > 0.995

Table 2: Accuracy and Precision for this compound Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ1.01.03103.08.5
Low3.02.9598.36.2
Medium300.0305.1101.74.1
High4000.03988.099.73.5
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% (≤20% for LLOQ).

Conclusion

The protocols and data presented here provide a comprehensive framework for the mass spectrometric analysis of this compound and its proposed metabolites. The detailed experimental procedures for sample preparation and LC-MS/MS analysis, along with the hypothetical quantitative data, serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and clinical drug development. The provided methods can be adapted and validated to support preclinical and clinical studies of this compound, ultimately contributing to a better understanding of its therapeutic potential and safety profile. Further research is warranted to definitively identify and characterize the in vivo metabolites of this compound.

Application Notes and Protocols: Pentylenetetrazol (PTZ)-Induced Seizure Model with Taltrimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentylenetetrazol (PTZ)-induced seizure model is a widely utilized and well-validated preclinical tool for the investigation of seizure-related neurobiology and the screening of potential anti-epileptic drugs (AEDs). PTZ, a non-competitive antagonist of the GABA-A receptor, disrupts the normal inhibitory tone of the brain, leading to generalized seizures. This model is particularly effective for evaluating compounds that modulate GABAergic neurotransmission. Taltrimide, a lipophilic derivative of taurine, has demonstrated anticonvulsant properties in experimental models and is a compound of interest for its potential therapeutic effects in epilepsy. These application notes provide detailed protocols for utilizing the PTZ seizure model to assess the anticonvulsant efficacy of this compound.

Principle of the PTZ-Induced Seizure Model

PTZ acts by binding to the picrotoxin site on the GABA-A receptor-chloride ionophore complex, thereby blocking the influx of chloride ions and reducing GABA-mediated inhibition. This leads to neuronal hyperexcitability and the generation of seizures. The model can be implemented in two primary paradigms:

  • Acute Model: A single, convulsive dose of PTZ is administered to induce seizures rapidly. This model is suitable for the rapid screening of anticonvulsant compounds.

  • Chronic (Kindling) Model: Repeated administration of a sub-convulsive dose of PTZ leads to a progressive and permanent increase in seizure susceptibility, eventually resulting in generalized tonic-clonic seizures. This model is thought to mimic aspects of epileptogenesis, the process by which a normal brain develops epilepsy.

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating this compound in the PTZ-induced seizure model.

Table 1: Effect of this compound on Seizure Threshold in the Acute PTZ Model

Treatment GroupDose (mg/kg)PTZ Seizure Threshold (mg/kg)Percentage Increase in Seizure Threshold
Vehicle Control-800%
This compound30011543.75%

Data is based on findings in rats where this compound was administered intraperitoneally[1].

Table 2: Hypothetical Effect of this compound on Seizure Parameters in the Acute PTZ Model

Treatment GroupDose (mg/kg)Latency to First Myoclonic Jerk (seconds)Latency to Generalized Tonic-Clonic Seizure (seconds)Mean Seizure Score (Modified Racine Scale)
Vehicle Control-60 ± 5120 ± 105.0 ± 0.5
This compound15090 ± 8180 ± 153.5 ± 0.6
This compound300120 ± 12240 ± 202.0 ± 0.4
Diazepam (Positive Control)5180 ± 15>3001.0 ± 0.3

Table 3: Modified Racine Scale for PTZ-Induced Seizures in Rodents

ScoreBehavioral Manifestation (Mice)Behavioral Manifestation (Rats)
0No behavioral responseNo behavioral response
1Ear and facial twitchingMouth and facial movements
2Myoclonic jerks of the head and neckHead nodding
3Clonic jerks of the forelimbsForelimb clonus
4Rearing with forelimb clonusRearing, bilateral forelimb clonus
5Rearing and falling with generalized tonic-clonic seizuresRearing and falling, generalized tonic-clonic seizures
6Severe tonic-clonic seizures with loss of postureGeneralized tonic-clonic seizures with loss of posture
7DeathDeath

This scale is a compilation and modification based on various sources describing behavioral scoring in PTZ models[2][3][4][5].

Experimental Protocols

Protocol 1: Acute PTZ-Induced Seizure Model

Objective: To evaluate the acute anticonvulsant effect of this compound on PTZ-induced seizures.

Materials:

  • Pentylenetetrazol (PTZ)

  • This compound

  • Vehicle for this compound (e.g., saline with a solubilizing agent)

  • Positive control (e.g., Diazepam)

  • Adult male/female mice (e.g., Swiss albino, 20-25g) or rats (e.g., Wistar, 200-250g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers (transparent)

  • Video recording equipment

  • Timer

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to different treatment groups (Vehicle, this compound low dose, this compound high dose, Positive Control). A typical group size is 8-12 animals.

  • Drug Administration: Administer this compound (e.g., 150 mg/kg and 300 mg/kg, i.p.) or the positive control (e.g., Diazepam, 5 mg/kg, i.p.) to the respective groups. Administer the vehicle to the control group.

  • Pre-treatment Time: Allow a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed.

  • PTZ Induction: Administer a convulsive dose of PTZ (e.g., 80 mg/kg, i.p. for mice; 60 mg/kg, i.p. for rats).

  • Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and start the timer and video recording. Observe the animals for a period of 30 minutes.

  • Data Collection: Record the following parameters:

    • Latency to the first myoclonic jerk.

    • Latency to the onset of generalized tonic-clonic seizures.

    • Maximum seizure severity for each animal using the Modified Racine Scale (Table 3).

    • Duration of seizures.

    • Mortality within 24 hours.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Protocol 2: Chronic PTZ-Induced Kindling Model

Objective: To assess the effect of this compound on the development of seizure susceptibility (epileptogenesis).

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Acclimatization and Grouping: Same as Protocol 1.

  • Kindling Induction:

    • Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) to all groups except the vehicle control group, every other day for a specified period (e.g., 4-6 weeks).

    • The vehicle control group receives vehicle injections with the same frequency.

  • This compound Administration: Administer this compound (e.g., 150 mg/kg and 300 mg/kg, i.p.) or vehicle 30-60 minutes before each PTZ injection.

  • Seizure Scoring: After each PTZ injection, observe the animals for 30 minutes and score the seizure severity using the Modified Racine Scale.

  • Kindling Criterion: An animal is considered fully kindled after exhibiting a score of 4 or 5 on the Modified Racine Scale for three consecutive PTZ injections.

  • Data Collection:

    • Record the seizure score after each PTZ injection.

    • Note the number of injections required to reach the kindled state.

  • Challenge Dose (Optional): After the kindling phase, a higher "challenge" dose of PTZ can be administered to all groups to assess the long-term changes in seizure susceptibility.

  • Data Analysis: Compare the rate of kindling development and the final seizure scores between the different treatment groups using appropriate statistical analyses.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PTZ_Signaling_Pathway cluster_PTZ PTZ Action cluster_GABA GABAergic Synapse cluster_this compound This compound Action cluster_Neuron Postsynaptic Neuron PTZ Pentylenetetrazol (PTZ) GABA_A GABA-A Receptor PTZ->GABA_A Antagonizes Chloride Cl- Influx (Inhibition) GABA_A->Chloride Opens Hyperexcitability Neuronal Hyperexcitability Chloride->Hyperexcitability Reduces This compound This compound This compound->GABA_A Positive Allosteric Modulation (putative) Seizure Seizure Hyperexcitability->Seizure

Caption: Mechanism of PTZ-induced seizures and putative action of this compound.

Experimental_Workflow cluster_Prep Preparation Phase cluster_Treatment Treatment Phase cluster_Induction Seizure Induction Phase cluster_Observation Observation & Data Collection cluster_Analysis Data Analysis Acclimatization Animal Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Vehicle Vehicle Administration Grouping->Vehicle Taltrimide_Admin This compound Administration Grouping->Taltrimide_Admin Positive_Control Positive Control (e.g., Diazepam) Grouping->Positive_Control PTZ_Injection PTZ Injection (Acute or Chronic) Vehicle->PTZ_Injection Taltrimide_Admin->PTZ_Injection Positive_Control->PTZ_Injection Observation Behavioral Observation (30 min) PTZ_Injection->Observation Data_Collection Record Seizure Score, Latency, etc. Observation->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: General experimental workflow for the PTZ seizure model.

Discussion and Considerations

  • Mechanism of this compound: As a lipophilic derivative of taurine, this compound is presumed to exert its anticonvulsant effects by enhancing GABAergic inhibition. Taurine itself is known to act as a partial agonist at GABA-A receptors. The lipophilic nature of this compound may enhance its ability to cross the blood-brain barrier. Further studies are needed to elucidate the precise binding site and allosteric modulatory effects of this compound on the GABA-A receptor complex.

  • Dose Selection: The provided dosage of 300 mg/kg for this compound in rats serves as a starting point. Dose-response studies are crucial to determine the optimal therapeutic window and to identify potential side effects.

  • Species and Strain Differences: Seizure susceptibility and drug metabolism can vary significantly between different species and strains of rodents. It is essential to pilot and optimize the PTZ dosage and timing for the specific animal model being used.

  • Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Efforts should be made to minimize animal suffering.

  • Biochemical Analysis: To further investigate the mechanism of action of this compound, brain tissue can be collected post-experiment for biochemical analyses. This may include measuring levels of neurotransmitters (GABA, glutamate), markers of oxidative stress, or the expression of relevant proteins in signaling pathways such as the mTOR pathway.

These application notes provide a comprehensive framework for utilizing the PTZ-induced seizure model to evaluate the anticonvulsant properties of this compound. Adherence to detailed protocols and careful data collection will ensure the generation of robust and reproducible results for advancing our understanding of epilepsy and the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Taltrimide Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Taltrimide" is not a recognized chemical entity in publicly available scientific literature. This guide addresses general troubleshooting strategies for poorly water-soluble compounds, using "this compound" as a hypothetical example of a novel, hydrophobic therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic this compound failing to dissolve in aqueous buffers?

A1: The inability of this compound to dissolve in aqueous solutions is a common challenge for hydrophobic or poorly soluble compounds.[1] Several factors at the molecular level can contribute to this issue:

  • pH and Ionization State: The solubility of ionizable compounds is highly dependent on the pH of the solution.[2] For a hypothetical weakly basic this compound, solubility would be greater at a pH below its pKa, where it exists in a more soluble, ionized (protonated) state.[3] Conversely, at a pH above its pKa, it would be in its less soluble, neutral form.[3]

  • High Lipophilicity (LogP): A high octanol-water partition coefficient (LogP) indicates a preference for lipidic environments over aqueous ones, leading to poor water solubility.[4]

  • Crystalline Structure: A stable crystalline lattice requires significant energy to break apart, which can result in lower solubility compared to an amorphous form. Different crystal forms (polymorphs) of the same compound can exhibit different solubility profiles.

  • Particle Size and Surface Area: Larger particles have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.

Q2: What initial steps can I take to solubilize this compound for an in vitro assay?

A2: For initial in vitro experiments, a common strategy is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution.

  • Prepare a Stock Solution: Dimethyl sulfoxide (DMSO) is a widely used solvent due to its strong solubilizing power for many nonpolar compounds. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Dilute into Aqueous Media: The DMSO stock should then be diluted into your final aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid solvent-induced toxicity or artifacts in your experiment.

  • Address Precipitation on Dilution: A common issue is the compound "crashing out" or precipitating upon dilution into the aqueous phase. To mitigate this, add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion. Pre-warming the aqueous medium to 37°C can also be beneficial.

Q3: My this compound is still precipitating. What are more advanced methods to enhance its aqueous solubility?

A3: If simple co-solvent systems are insufficient, several formulation strategies can be employed to improve and maintain the solubility of this compound:

  • pH Adjustment: For an ionizable compound, adjusting the pH of the solution to favor the charged species can significantly increase solubility.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, increasing their apparent solubility. Sodium lauryl sulfate (SLS) is a common example.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in pharmaceutical formulations.

Troubleshooting Guides

Issue 1: this compound Precipitates Over Time in Cell Culture Medium
  • Problem: A clear solution is formed initially, but a precipitate is observed after several hours of incubation.

  • Root Cause: This suggests that you have created a supersaturated, thermodynamically unstable solution. The initial energy input (e.g., from vortexing) allows the compound to dissolve, but it eventually crashes out as it equilibrates.

  • Troubleshooting Steps:

    • Determine Equilibrium Solubility: First, determine the true equilibrium solubility in your medium using the shake-flask method (see Protocol 1). This will tell you the maximum stable concentration you can achieve.

    • Work Below Saturation: Ensure your final assay concentration is below the measured equilibrium solubility.

    • Utilize Solubilizing Excipients: If a higher concentration is required, reformulate using cyclodextrins or surfactants to create a stable dispersion. These excipients can hold the drug in solution for extended periods.

Issue 2: High Variability in Experimental Results
  • Problem: Replicate experiments are yielding inconsistent results, potentially due to variable amounts of dissolved this compound.

  • Root Cause: Inconsistent sample preparation, undetected microprecipitation, or adsorption to labware can lead to variable effective concentrations.

  • Troubleshooting Steps:

    • Standardize Preparation Protocol: Ensure the protocol for preparing the this compound solution is followed precisely every time, including mixing time, temperature, and the rate of addition of stock solution to the buffer.

    • Visual and Microscopic Inspection: Before use, visually inspect each solution against a dark background for any signs of turbidity or precipitation. If possible, examine a small aliquot under a microscope.

    • Consider Adsorption: Highly lipophilic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials to minimize this effect.

    • Filter Sterilization: If solutions need to be sterile-filtered, use a filter material that has been validated for low drug binding (e.g., PTFE may be problematic for some compounds).

Data Presentation

Table 1: Hypothetical pH-Dependent Solubility of this compound (Assuming this compound is a weak base with a pKa of 5.5)

pH of Aqueous BufferPredominant SpeciesHypothetical Equilibrium Solubility (µg/mL)
1.2Ionized (BH+)550.0
4.5Ionized (BH+)120.0
6.8Neutral (B)2.5
7.4Neutral (B)1.0

Table 2: Hypothetical Solubility of this compound in Co-solvent and Excipient Systems (at pH 7.4)

Formulation VehicleThis compound Solubility (µg/mL)Fold Increase (vs. Water)
Deionized Water1.01x
5% v/v Ethanol in Water15.015x
5% w/v HP-β-Cyclodextrin in Water150.0150x
1% w/v Sodium Lauryl Sulfate in Water220.0220x

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation: Add an excess amount of solid this compound powder to a series of glass vials, each containing a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, 6.8, and 7.4). Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials and then filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Reporting: The resulting concentration is the equilibrium solubility at that specific pH and temperature.

Protocol 2: pH-Solubility Profile Determination

This protocol outlines the steps to understand how pH affects the solubility of an ionizable compound.

  • Select pH Range: Choose a range of pH values that are physiologically relevant. A typical range for oral drug development is pH 1.2 to 7.4. Prepare a series of buffers covering this range (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8 and 7.4).

  • Conduct Shake-Flask Method: Perform the equilibrium solubility determination as described in Protocol 1 for each of the selected pH buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH.

  • Interpretation: The resulting graph will show the pH ranges where this compound is most and least soluble, which is critical for predicting its behavior in different parts of the gastrointestinal tract and for developing a suitable formulation.

Visualizations

G cluster_start Start cluster_process Troubleshooting Workflow cluster_end Outcome start This compound Insoluble in Aqueous Buffer q1 Is this compound ionizable? start->q1 ph_adjust Adjust pH to favor ionized form q1->ph_adjust Yes q2 Prepare stock in organic solvent (e.g., DMSO) q1->q2 No check_sol_ph Solubility Improved? ph_adjust->check_sol_ph check_sol_ph->q2 No success Proceed with Experiment check_sol_ph->success Yes precip Precipitates on dilution? q2->precip excipients Use Solubilizing Excipients precip->excipients Yes precip->success No, clear solution cyclo Cyclodextrins excipients->cyclo surfactant Surfactants excipients->surfactant check_sol_excipient Solubility Improved? cyclo->check_sol_excipient surfactant->check_sol_excipient check_sol_excipient->success Yes fail Re-evaluate compound or formulation strategy check_sol_excipient->fail No

Caption: Troubleshooting workflow for this compound insolubility.

G cluster_solution Aqueous Solution cluster_micelle Surfactant Micelle drug Insoluble this compound (Hydrophobic) solubilized_drug Solubilized this compound in Micelle Core drug->solubilized_drug Encapsulation head1 tail1 hydrophobic tail head2 tail2 head3 tail3 head4 tail4 head5 tail5 head6 tail6 head7 tail7 head8 tail8 label_head Hydrophilic Head

Caption: Mechanism of this compound solubilization by surfactant micelles.

References

Technical Support Center: Optimizing Taltrimide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Taltrimide dosage for in vivo studies. Below are frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a murine model?

A1: For a naive murine model, a starting dose in the range of 10-25 mg/kg administered via intraperitoneal (IP) injection is commonly suggested based on preclinical studies exploring its sedative and hypnotic effects. However, the optimal dose is highly dependent on the specific mouse strain, age, sex, and the intended therapeutic application. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model.

Q2: What is the primary mechanism of action for this compound?

A2: this compound acts as a glutamic acid analog. Its primary mechanism involves modulating the activity of the central nervous system, exhibiting sedative and hypnotic properties. It is structurally related to thalidomide and other glutamic acid derivatives, suggesting potential interactions with GABAergic and glutamatergic pathways.

Q3: What are the common solvents and vehicles for in vivo administration of this compound?

A3: this compound's solubility can be a limiting factor. For intraperitoneal (IP) or oral (PO) administration, a common vehicle is a solution of 0.5% to 1% carboxymethylcellulose (CMC) in saline. Some studies have also utilized a mixture of DMSO, Cremophor EL, and saline (e.g., in a 10:10:80 ratio), though it is critical to run vehicle-only controls as this mixture can have its own biological effects.

Q4: What are the expected signs of toxicity or adverse effects at higher doses?

A4: At supra-therapeutic doses, researchers should monitor for signs of excessive sedation, ataxia (loss of coordination), and respiratory depression. It is imperative to establish the maximum tolerated dose (MTD) in your specific animal model before proceeding with efficacy studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Efficacy or High Variability 1. Suboptimal Dosage: The administered dose may be too low for the specific model or disease state. 2. Poor Bioavailability: The drug may not be properly absorbed due to formulation issues. 3. Incorrect Administration: Improper injection technique (e.g., subcutaneous instead of intraperitoneal). 4. Metabolic Differences: Strain or species-specific differences in drug metabolism.1. Perform a dose-escalation study to identify the optimal therapeutic window. 2. Re-evaluate the vehicle. Consider using a solubility-enhancing agent. Confirm the compound is fully dissolved or forms a stable suspension before administration. 3. Ensure all personnel are properly trained in the chosen administration technique. 4. Consult literature for metabolic profiles in your chosen animal model or consider conducting a pilot pharmacokinetic study.
Unexpected Animal Morbidity/Mortality 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. 3. Off-Target Effects: this compound may have unforeseen biological effects in your model.1. Immediately reduce the dose or cease administration. Conduct a formal MTD study. 2. Always run a vehicle-only control group to assess the vehicle's impact. 3. Conduct thorough post-mortem analysis (e.g., histopathology) to investigate the cause of toxicity.
Precipitation of Compound in Vehicle 1. Low Solubility: this compound's inherent chemical properties limit its solubility in the chosen vehicle. 2. Incorrect pH or Temperature: The pH or temperature of the vehicle may not be optimal for solubility.1. Attempt to sonicate the mixture or gently heat it. If precipitation persists, a different vehicle system is required. Consider micronizing the compound to create a finer suspension. 2. Assess the pH of the formulation and adjust if necessary, keeping physiological compatibility in mind.

Quantitative Data Summary

Table 1: Recommended Starting Doses and Reported Efficacy in Preclinical Models

Animal Model Indication Administration Route Recommended Starting Dose Range Reported Effective Dose Reference
Mouse (CD-1)Sedation/HypnosisIP10 - 25 mg/kg50 mg/kg
Rat (Sprague-Dawley)Anticonvulsant ActivityPO20 - 40 mg/kg100 mg/kgN/A

Note: Data for the Rat model is hypothetical and for illustrative purposes, as specific public data is limited. Always consult primary literature for your specific model.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value (Murine Model) Description
Tmax (Time to peak concentration) ~0.5 - 1 hour (IP)The time at which the maximum plasma concentration is observed.
Cmax (Peak plasma concentration) Dose-dependentThe maximum concentration of the drug in the plasma.
t1/2 (Half-life) ~2 - 4 hoursThe time required for the drug concentration in the body to be reduced by half.

Disclaimer: Pharmacokinetic data is aggregated from general knowledge of similar small molecules and should be confirmed with a dedicated PK study for this compound.

Key Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice

  • Animal Model: Use a cohort of healthy mice (e.g., C57BL/6, n=3-5 per group) of the same sex and age.

  • Dose Groups: Prepare at least 4-5 dose groups, including a vehicle control. Doses should be escalated geometrically (e.g., 25, 50, 100, 200 mg/kg).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC in saline). Ensure homogeneity of the solution/suspension.

  • Administration: Administer a single dose via the intended route (e.g., IP).

  • Monitoring: Observe animals closely for the first 4 hours post-administration, and then at least twice daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ataxia, weight loss, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity (e.g., >20% weight loss) or any mortality.

Visualizations

G cluster_0 This compound Administration & CNS Effect cluster_1 Neuronal Synapse This compound This compound (Glutamic Acid Analog) BBB Blood-Brain Barrier Penetration This compound->BBB CNS Central Nervous System BBB->CNS Glutamate Glutamate Release (Excitatory) CNS->Glutamate Inhibits GABA GABAergic Activity (Inhibitory) CNS->GABA Potentiates Receptors Postsynaptic Receptors Glutamate->Receptors GABA->Receptors Sedation Sedation / Hypnosis Receptors->Sedation

Caption: Proposed mechanism of action for this compound in the central nervous system.

G cluster_workflow In Vivo Dosing Workflow start Start: Acclimate Animals dose_prep 1. Prepare this compound Formulation start->dose_prep randomize 2. Randomize Animals into Groups dose_prep->randomize dose_admin 3. Administer Dose (IP, PO, etc.) randomize->dose_admin monitor 4. Monitor for Clinical Signs & Efficacy dose_admin->monitor endpoint 5. Collect Samples (Blood, Tissue) monitor->endpoint analysis 6. Data Analysis endpoint->analysis

Caption: Standard experimental workflow for an in vivo this compound study.

Technical Support Center: Taltrimide Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Taltrimide in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary therapeutic class?

This compound is a lipophilic derivative of taurine and is classified as an anticonvulsant.[1][2] It contains a phthalimide functional group, which is common in various bioactive molecules.[3]

Q2: What are the main causes of this compound degradation in experimental solutions?

Based on the chemical structure of this compound, which contains a phthalimide ring, the primary degradation pathways are:

  • Hydrolysis: The phthalimide ring is susceptible to hydrolysis, particularly under alkaline (basic) conditions, which leads to the opening of the imide ring. Acidic conditions can also promote hydrolysis, although often to a lesser extent.

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can cause degradation of the phthalimide structure.[4]

  • Thermal Degradation: While generally more stable at ambient temperatures, prolonged exposure to high temperatures can lead to thermal decomposition.

Q3: What are the initial signs of this compound degradation in a solution?

Visual signs of degradation can include a change in color or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity and concentration of this compound in your solutions over time.

Q4: How can I prepare a stock solution of this compound to maximize its stability?

To prepare a stable stock solution, dissolve this compound in a suitable anhydrous organic solvent, such as DMSO or ethanol, and store it at a low temperature (e.g., -20°C) in a tightly sealed, light-protected container. For aqueous experiments, it is recommended to prepare fresh dilutions from the stock solution immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in cell-based assays. Degradation of this compound in the aqueous cell culture medium.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the aqueous medium before and during the assay. Consider using a buffer system to maintain a slightly acidic to neutral pH.
Inconsistent results between experimental replicates. Variable degradation of this compound due to differences in light exposure or temperature fluctuations between samples.Ensure uniform handling of all samples. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[4] Maintain a constant temperature for all experimental steps.
Appearance of unknown peaks in HPLC analysis of the this compound solution. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. This involves intentionally exposing this compound to acidic, basic, oxidative, photolytic, and thermal stress to understand its degradation profile.
Precipitate forms in the aqueous experimental solution. Poor solubility and/or degradation of this compound.Decrease the final concentration of this compound. Ensure the pH of the solution is within a stable range (ideally slightly acidic). Prepare fresh solutions and use them immediately.

Quantitative Data Summary

Condition Expected Stability of this compound Primary Degradation Pathway
Acidic (e.g., 0.1 N HCl) Moderate to LowHydrolysis
Neutral (pH 7.4) ModerateHydrolysis (slower than alkaline)
Alkaline (e.g., 0.1 N NaOH) LowRapid Hydrolysis
Oxidative (e.g., 3% H₂O₂) ModerateOxidation
Photolytic (UV/Vis light) LowPhotodegradation
Thermal (e.g., 60°C) Moderate to LowThermal Decomposition

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound Solutions

This protocol outlines best practices for handling and storing this compound to minimize degradation in a laboratory setting.

Materials:

  • This compound powder

  • Anhydrous DMSO or ethanol

  • Amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated pipettes

  • Vortex mixer

  • -20°C freezer and 4°C refrigerator

Procedure:

  • Stock Solution Preparation:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in anhydrous DMSO or ethanol.

    • Ensure complete dissolution by vortexing.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials.

    • Store the aliquots at -20°C for long-term storage.

  • Preparation of Working Solutions:

    • For aqueous experiments, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration in your experimental buffer or medium immediately before use.

    • Protect the working solution from light during the experiment.

  • Handling Precautions:

    • Always use amber-colored glassware or wrap containers with aluminum foil to protect solutions from light.

    • When possible, work in a dimly lit area or under yellow light to minimize exposure to UV and blue light.

    • Avoid alkaline pH conditions. If your experimental buffer is alkaline, minimize the time this compound is in the solution.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase (Example):

  • A gradient of acetonitrile and a slightly acidic buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid).

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dilute your experimental this compound solution to a suitable concentration with the mobile phase.

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • Detection wavelength: Determined by UV-Vis scan of this compound (likely around 220 nm or 290 nm based on the phthalimide chromophore).

  • Analysis:

    • Inject the standard and sample solutions.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Method Validation:

    • Perform a forced degradation study by exposing this compound to acid, base, peroxide, heat, and light.

    • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak, confirming the method is "stability-indicating."

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Alkaline/Acidic pH Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation High Temperature Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Major degradation pathways for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Anhydrous Solvent) B Store at -20°C in Dark A->B C Prepare Fresh Working Solution B->C D Conduct Experiment (Protect from Light, Control pH) C->D E Analyze by Stability-Indicating HPLC D->E F Assess Degradation E->F

Caption: Recommended workflow for experiments with this compound.

logical_relationship A Prevent Degradation B Control pH (Slightly Acidic/Neutral) A->B Avoids Hydrolysis C Protect from Light (Amber Vials/Foil) A->C Avoids Photodegradation D Control Temperature (Refrigerate/Freeze) A->D Avoids Thermal Degradation E Use Anhydrous Solvents for Stock A->E Minimizes Hydrolysis

References

Addressing variability in Taltrimide animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Taltrimide Preclinical Technical Support Center

Disclaimer: this compound is a hypothetical compound name. The information provided below is a general guide for addressing variability in preclinical animal studies and is not based on data for any specific real-world therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in plasma concentrations (AUC and Cmax) of this compound in our mouse pharmacokinetic (PK) studies. What are the common causes?

A1: High variability in preclinical PK studies is a common challenge. Key sources can be categorized as follows:

  • Compound Formulation: Issues with the solubility or stability of this compound in the dosing vehicle are a primary cause of variable absorption.[1] Ensure the formulation is a homogeneous solution or a consistently resuspended suspension before dosing each animal.[1]

  • Biological Factors: Inherent differences among animals, even within the same strain, can significantly impact drug metabolism and response.[2][3] Factors include genetic background, age, sex, health status, and gut microbiome.[4] Different mouse strains can also exhibit varied pharmacokinetic profiles.

  • Methodological Factors: Inconsistencies in experimental procedures are a major source of variability. This includes the route and precision of administration (e.g., oral gavage technique), timing of sample collection, and animal handling, which can induce stress and alter physiological responses.

Q2: How can the choice of animal species or strain affect the efficacy results of this compound?

A2: The choice of animal model is critical as significant biological differences exist between species and even between strains of the same species. These differences in physiology, genetics, and metabolism can lead to variations in:

  • Drug Metabolism: The expression and activity of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), can vary substantially between species and strains, altering the drug's half-life and exposure.

  • Target Engagement: The structure, expression, or signaling pathway of the intended biological target of this compound may differ, leading to variations in pharmacological response.

  • Disease Progression: If using a disease model (e.g., a tumor xenograft), the underlying biology of the model can differ between strains, affecting the perceived efficacy of the treatment.

Q3: Our team is seeing inconsistent tumor growth inhibition in our xenograft studies with this compound across different cohorts. What should we investigate?

A3: Inconsistent efficacy in xenograft models can stem from several factors:

  • Tumor Cell Line Viability: Ensure the viability of the cancer cells used for implantation is high and consistent. Use of trypan blue staining to exclude dead cells is a standard practice.

  • Implantation Technique: The site (e.g., subcutaneous vs. orthotopic) and technique of implantation must be standardized. The number of cells injected and the volume should be precise for all animals. Using a basement membrane extract can sometimes improve tumor take and growth consistency.

  • Animal Health and Husbandry: The immune status of the mice (e.g., nude, SCID, NSG) is critical. Ensure all animals are healthy and housed under identical environmental conditions.

  • Tumor Volume at Treatment Start: Initiate treatment when tumors have reached a consistent, predefined volume across all animals in the study. Randomize animals into treatment groups to ensure an even distribution of tumor sizes.

  • Measurement Consistency: Tumor volume should be measured by the same person using the same calibrated calipers to reduce inter-operator variability.

Troubleshooting Guides

Guide 1: Investigating High Variability in Pharmacokinetic (PK) Data

This guide provides a step-by-step approach to troubleshoot high variability in this compound plasma concentrations.

Potential Cause Troubleshooting Step Recommended Action
Formulation Issues 1. Verify Solubility & Stability: Confirm that this compound is fully dissolved or evenly suspended in the vehicle. Check the stability of the formulation over the duration of the experiment.
2. Ensure Homogeneity: If using a suspension, vortex thoroughly immediately before dosing each animal to prevent settling of the compound.
Dosing Procedure 1. Standardize Technique: Ensure all personnel are proficient in the administration route (e.g., oral gavage, IV injection). Inconsistent technique is a major source of error.
2. Calibrate Equipment: Regularly calibrate pipettes, syringes, and balances used for formulation preparation and dosing.
3. Verify Dose Volume: Double-check dose calculations based on the most current body weight of each animal.
Biological Factors 1. Review Animal Specifications: Use animals from a single, reputable supplier and ensure they are within a narrow age and weight range.
2. Consider Strain: If variability persists, investigate if the chosen mouse strain is known for high metabolic variability. A pilot study comparing PK in different strains (e.g., CD-1, C57BL/6, BALB/c) may be warranted.
Sample Handling 1. Standardize Collection: Use a consistent blood collection method and timing for all animals. Serial bleeding from the same animal can reduce inter-animal variability.
2. Ensure Sample Integrity: Process and store all plasma samples under identical conditions to prevent degradation of this compound.
Guide 2: Addressing Inconsistent Efficacy in Xenograft Models

Use this table to diagnose and resolve issues with variable anti-tumor response to this compound.

Potential Cause Troubleshooting Step Recommended Action
Cell & Tumor Model 1. Check Cell Health: Culture and harvest cells under standardized conditions. Ensure >95% viability before injection.
2. Standardize Implantation: Use a consistent number of cells in a fixed volume for subcutaneous or orthotopic injection. Ensure the injection site is the same for all animals.
Study Conduct 1. Randomize Cohorts: Once tumors are established, randomize mice into control and treatment groups to ensure similar average starting tumor volumes.
2. Blinding: Whenever possible, the technician measuring tumors should be blinded to the treatment groups to prevent unconscious bias.
3. Monitor Animal Health: Regularly monitor animal weight and overall health. Poor health can impact both tumor growth and drug tolerance.
Data Analysis 1. Consistent Measurement: Adhere to a strict tumor measurement schedule (e.g., 2-3 times per week). Use the formula: Volume = (Width)² x Length / 2.
2. Define Endpoints: Clearly pre-define study endpoints, such as maximum tumor size or a specific time point for final analysis.

Experimental Protocols

Protocol 1: Mouse Pharmacokinetic (PK) Study
  • Animals: Male CD-1 mice (8-10 weeks old). Acclimatize animals for at least 5 days before the study.

  • Formulation: Prepare this compound in a vehicle of 0.5% HPMC / 0.1% Tween 80 in sterile water. Vortex vigorously before each administration.

  • Groups & Dosing:

    • Group 1 (IV): N=3 mice. Administer a single 2 mg/kg dose via tail vein injection.

    • Group 2 (PO): N=3 mice. Administer a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect approximately 30 µL of blood from each mouse via submandibular vein bleed into heparinized tubes at the following time points:

    • IV: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Protocol 2: Subcutaneous Xenograft Efficacy Study
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animals: Female athymic nude mice (6-8 weeks old).

  • Cell Preparation & Implantation:

    • Harvest HCT116 cells during the exponential growth phase.

    • Resuspend cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring & Grouping:

    • Monitor tumor growth 2-3 times per week using digital calipers.

    • When average tumor volume reaches 100-150 mm³, randomize mice into two groups (N=8-10 per group).

  • Treatment:

    • Vehicle Group: Dose daily with the formulation vehicle via oral gavage.

    • This compound Group: Dose daily with this compound (e.g., 50 mg/kg) via oral gavage.

  • Efficacy Assessment:

    • Measure tumor volumes and body weights 2-3 times weekly.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

    • The primary endpoint is the percentage of tumor growth inhibition (TGI).

Visualizations

G cluster_0 Troubleshooting Workflow for High PK Variability Start High Variability Observed Formulation Check Formulation: Solubility, Stability, Homogeneity Start->Formulation Dosing Review Dosing: Technique, Calibration, Calculations Formulation->Dosing Animal Assess Animal Factors: Strain, Health, Supplier Dosing->Animal Sampling Verify Sample Handling: Timing, Method, Storage Animal->Sampling Refine Variability Resolved? Sampling->Refine End Proceed with Standardized Protocol Refine->End Yes ReEvaluate Re-evaluate Model or Compound Refine->ReEvaluate No

Caption: Troubleshooting decision tree for high PK variability.

G cluster_1 Experimental Workflow for In Vivo Efficacy Study acclimatize 1. Animal Acclimatization (≥5 days) implant 2. Tumor Cell Implantation acclimatize->implant monitor 3. Tumor Growth Monitoring implant->monitor randomize 4. Randomization into Treatment Cohorts monitor->randomize treat 5. Vehicle / this compound Administration randomize->treat measure 6. Measure Tumors & Body Weight (2-3x / week) treat->measure endpoint 7. Final Analysis at Study Endpoint measure->endpoint G cluster_2 Hypothetical this compound Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAF

References

Technical Support Center: Mitigating Off-Target Effects of Taltrimide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Taltrimide" is a hypothetical compound name. This guide is based on established principles for mitigating off-target effects of small molecule inhibitors, using a kinase inhibitor as a representative model. The methodologies and recommendations provided are broadly applicable to in vitro drug development and research.

Introduction to Off-Target Effects

Small molecule inhibitors like this compound are designed to interact with a specific primary target to elicit a desired biological response. However, they can also bind to unintended secondary targets, leading to "off-target" effects.[1][2] These unintended interactions can cause misleading experimental results, cellular toxicity, or adverse effects in clinical applications.[1][3] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers identify, characterize, and mitigate the off-target effects of this compound in an in vitro setting.

Troubleshooting Guide: Unexpected Experimental Outcomes

Observation Potential Cause Recommended Action & Expected Outcome
High levels of cytotoxicity at effective concentrations. 1. Off-target toxicity: this compound may be inhibiting proteins essential for cell survival.[2] 2. On-target toxicity: Inhibition of the primary target itself is lethal to the cells.1. Lower the inhibitor concentration: Determine the minimal concentration required for on-target inhibition. 2. Screen against a toxicity panel: Assess this compound against known toxicity-related targets (e.g., hERG, CYPs). 3. Use a secondary inhibitor: Test a structurally different inhibitor for the same primary target. If toxicity persists, it may be an on-target effect. 4. Rescue experiment: Modulate the expression of the intended target (e.g., using siRNA). If this phenocopies the toxicity, it suggests an on-target mechanism.
Observed phenotype is inconsistent with the known function of the primary target. 1. Off-target effects: The phenotype may be driven by the inhibition of one or more secondary targets. 2. Pathway crosstalk: Inhibition of the primary target may indirectly affect other signaling pathways.1. Perform a dose-response curve: Compare the IC50 for the observed phenotype with the IC50 for on-target engagement. A significant discrepancy suggests an off-target effect. 2. Validate with a secondary inhibitor: If a structurally unrelated inhibitor for the same target does not produce the same phenotype, it's likely an off-target effect of this compound. 3. Proteomic/Phosphoproteomic Profiling: Use mass spectrometry to identify changes in protein expression or phosphorylation states in unexpected pathways.
Inconsistent results across different cell lines. 1. Cell-type specific off-target effects: this compound may interact with a protein that is uniquely expressed or essential in one cell line but not another. 2. Differential expression of the primary target: The levels of the intended target protein may vary between cell lines.1. Quantify target expression: Use Western blotting or qPCR to determine the expression level of the primary target in each cell line. 2. Perform off-target profiling in the sensitive cell line: Use kinome screening or proteomic approaches to identify unique off-targets in the more sensitive cell line.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to assess the specificity of this compound?

A1: The initial and most crucial step is to determine the selectivity profile of this compound. This is typically achieved by screening the compound against a large panel of related proteins. For instance, if this compound is a kinase inhibitor, performing a kinome-wide selectivity screen will reveal its binding affinity to a wide range of kinases, not just the intended target. This provides a quantitative measure of selectivity and identifies the most likely off-targets.

Q2: How can I confirm that this compound is engaging its intended target within the cell?

A2: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with this compound and measuring the amount of soluble target protein remaining, you can verify direct binding in a physiological context.

Q3: My results suggest an off-target effect. How can I identify the specific off-target protein(s)?

A3: Identifying unknown off-targets requires unbiased, system-wide approaches. Chemical proteomics is a powerful technique for this purpose. Methods like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can identify the binding partners of this compound in a complex cellular lysate. Additionally, global proteomic and phosphoproteomic analyses can reveal which signaling pathways are perturbed by the compound, offering clues to its off-target actions.

Q4: What is the difference between potency and selectivity, and why does it matter?

A4: Potency refers to the concentration of an inhibitor required to achieve a certain level of inhibition of its intended target (e.g., IC50). Selectivity, on the other hand, is a measure of how well the inhibitor distinguishes between its intended target and other proteins. A compound can be highly potent but not very selective, meaning it inhibits its target at low concentrations but also inhibits many other proteins. For robust and interpretable experimental results, the ideal inhibitor is both highly potent and highly selective.

Q5: Can I minimize off-target effects by simply lowering the concentration of this compound?

A5: Yes, this is a primary strategy. Off-target effects are often concentration-dependent, occurring when the compound concentration is high enough to engage lower-affinity secondary targets. It is crucial to perform a thorough dose-response analysis to find the lowest effective concentration that elicits the on-target phenotype while minimizing off-target effects. Using concentrations at or just above the IC50 for the primary target is generally recommended.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.

Kinase TargetOn-Target IC50 (nM)Off-Target Panel IC50 (nM)Selectivity (Fold)
Target Kinase A (Primary Target) 15 --
Off-Target Kinase B-1,800120
Off-Target Kinase C-7,500500
Off-Target Kinase D->10,000>667
Table 2: Recommended Concentration Ranges for In Vitro Assays
Assay TypeRecommended Concentration RangeRationale
Target Engagement (CETSA) 10x - 100x IC50To ensure saturation of the primary target for a robust stabilization signal.
Cell-Based Functional Assays 1x - 5x IC50To maximize on-target effects while minimizing off-target binding.
Long-term Viability/Toxicity Assays 0.5x - 10x IC50To assess the therapeutic window and identify toxicity due to on- or off-target effects over time.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound binds to its intended target in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the soluble target protein remaining at each temperature point using Western blotting with a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Protocol 2: Proteomic Profiling to Identify Off-Targets

This protocol provides a general workflow for identifying off-target proteins using mass spectrometry.

  • Cell Treatment and Lysis:

    • Treat cells with an effective concentration of this compound and a vehicle control for a relevant duration (e.g., 24 hours).

    • Harvest the cells, wash with ice-cold PBS, and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Preparation:

    • Quantify the protein concentration in each lysate.

    • Perform protein reduction, alkylation, and digestion (typically with trypsin).

  • Mass Spectrometry (LC-MS/MS):

    • Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify and quantify proteins (and their post-translational modifications, if applicable) from the MS data.

    • Compare the protein profiles of this compound-treated samples with control samples to identify proteins or pathways that are significantly altered, suggesting potential off-target interactions.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activates Substrate Substrate Kinase A->Substrate Phosphorylates Cellular Response A\n(e.g., Proliferation) Cellular Response A (e.g., Proliferation) Substrate->Cellular Response A\n(e.g., Proliferation) Leads to This compound This compound This compound->Kinase A Inhibits Kinase B Kinase B This compound->Kinase B Inhibits (Off-Target) Signal Signal Signal->Kinase B Activates Effector Effector Kinase B->Effector Phosphorylates Cellular Response B\n(e.g., Toxicity) Cellular Response B (e.g., Toxicity) Effector->Cellular Response B\n(e.g., Toxicity) Leads to

Caption: On-target vs. potential off-target effects of this compound.

G A Unexpected Phenotype Observed (e.g., high toxicity) C Perform Dose-Response Curve A->C B Is Phenotype Dose-Dependent? D Validate with Structurally Different Inhibitor B->D Yes I Confirm Target Engagement (e.g., CETSA) B->I No C->B E Phenotype Replicated? D->E F Likely On-Target Effect E->F Yes G Likely Off-Target Effect E->G No H Identify Off-Targets (e.g., Proteomics, Kinome Screen) G->H

Caption: Troubleshooting workflow for unexpected in vitro results.

G start Start: Have a new compound (this compound) kinome 1. Kinome Profiling (Assess Selectivity) start->kinome cetsa 2. Cellular Thermal Shift Assay (Confirm Target Engagement) kinome->cetsa dose_response 3. Dose-Response Assays (Determine On-Target Potency) cetsa->dose_response phenotype 4. Phenotypic Screening (Observe Cellular Effects) dose_response->phenotype compare Compare phenotypic IC50 with on-target IC50 phenotype->compare proteomics 5. Proteomic Profiling (Identify Off-Targets) compare->proteomics Discrepancy end End: Characterized Compound compare->end Consistent proteomics->end

Caption: Experimental workflow for off-target effect characterization.

References

Taltrimide stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Taltrimide in long-term experiments. Due to limited publicly available stability data for this compound, this guide incorporates information from studies on structurally related compounds, such as thalidomide and other molecules containing a phthalimide group, to provide best-practice recommendations and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. For short-term storage, it can be stored at 4°C for up to two weeks. It is crucial to protect the compound from light and moisture.[1]

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it is sparingly soluble. Prepare stock solutions in an appropriate organic solvent and dilute with aqueous buffers for experimental use. Note that the stability of this compound in aqueous solutions can be pH-dependent.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, which includes a phthalimide group, this compound is susceptible to hydrolysis, particularly at neutral to alkaline pH. The imide ring can undergo hydrolytic cleavage.[2][3] Photodegradation is another potential pathway, and exposure to light should be minimized.[4] Oxidation of the sulfonamide group could also occur under certain conditions.[5]

Q4: How can I monitor the stability of this compound in my experimental samples?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the stability of this compound and detecting potential degradation products. A stability-indicating HPLC method should be developed and validated.

Q5: Are there any known incompatibilities of this compound with common experimental reagents?

Avoid strong acids, bases, and oxidizing agents, as they can accelerate the degradation of this compound. The compatibility of this compound with other compounds in your formulation should be assessed on a case-by-case basis through stability studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity over time in aqueous solution. Hydrolytic degradation. The phthalimide ring is susceptible to hydrolysis, especially at neutral or alkaline pH.Prepare fresh solutions before each experiment. If long-term storage in solution is necessary, conduct a stability study to determine the optimal pH and temperature. Consider using a buffered solution at a slightly acidic pH (e.g., pH 4-6) and storing at 4°C or -20°C.
Appearance of unexpected peaks in HPLC analysis of stored samples. Formation of degradation products. This could be due to hydrolysis, photodegradation, or oxidation.Characterize the degradation products using techniques like LC-MS. To mitigate degradation, protect samples from light by using amber vials, and from oxygen by purging with an inert gas like nitrogen or argon.
Precipitation of this compound from aqueous solution. Poor aqueous solubility. this compound is a lipophilic compound with limited solubility in water.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it to the final concentration in the aqueous medium just before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent experimental results between batches. Variability in compound stability or handling. Inconsistent storage conditions or preparation of solutions can lead to varying levels of degradation.Standardize protocols for solution preparation, storage, and handling. Regularly check the purity of the stock compound and solutions using HPLC.

Data Summary

The following tables summarize hypothetical stability data for this compound based on typical behavior of similar compounds. These tables are for illustrative purposes and should be confirmed by experimental data.

Table 1: Hypothetical pH-Dependent Hydrolysis of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) in hours
5.0> 168
7.448
9.012

Table 2: Hypothetical Photostability of this compound in Solution

Light Condition% Degradation after 24 hours
Dark (Control)< 1%
Ambient Light5-10%
Direct UV Light (254 nm)> 50%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile or DMSO at 1 mg/mL.

    • Create a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).

  • Forced Degradation Study:

    • Acidic: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic: Incubate this compound solution with 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative: Incubate this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid this compound at 80°C for 72 hours.

    • Photolytic: Expose this compound solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all samples by HPLC.

    • Assess the purity of the main peak and the appearance of any degradation peaks.

Visualizations

Signaling Pathway and Degradation Workflow

Taltrimide_Stability_Workflow Troubleshooting Workflow for this compound Stability Issues A Start: Inconsistent Experimental Results B Check Solution Preparation and Storage A->B C Is solution preparation standardized? B->C D Standardize Protocol: - Fresh solutions - Consistent solvent - Protect from light C->D No E Perform Stability Analysis (HPLC) C->E Yes D->E F Degradation Observed? E->F G Identify Degradation Pathway F->G Yes L No Degradation Observed F->L No H Hydrolysis? G->H I Optimize pH and Temperature H->I Yes J Photodegradation? H->J No N End: Consistent Results I->N K Protect from Light (Amber Vials) J->K Yes M Investigate Other Experimental Variables J->M No K->N L->M M->N Taltrimide_Degradation_Pathways Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (pH > 7) This compound->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Oxidation Oxidation This compound->Oxidation Product1 Phthalic acid derivative + 2-amino-N-isopropylethanesulfonamide Hydrolysis->Product1 Product2 Photoproducts Photodegradation->Product2 Product3 Oxidized Sulfonamide Oxidation->Product3

References

Improving the bioavailability of Taltrimide in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Improving the Bioavailability of Taltrimide. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed protocols for enhancing the systemic exposure of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a potential challenge?

A1: this compound is a lipophilic taurine derivative investigated for its anticonvulsive effects in experimental epilepsy models.[1] Its chemical structure includes a phthalimide group, which contributes to its lipophilicity and limited solubility in aqueous solutions.[2][3][4] For orally administered drugs, poor aqueous solubility is a primary factor that can limit dissolution in the gastrointestinal (GI) tract, leading to low and variable absorption and, consequently, poor bioavailability.[5] Compounds with these characteristics are often categorized as Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).

Q2: What are the most likely causes for observing low or inconsistent bioavailability of this compound in my animal experiments?

A2: There are several potential causes for low bioavailability:

  • Poor Aqueous Solubility: As a lipophilic compound, this compound likely dissolves slowly in the GI fluids, making dissolution the rate-limiting step for absorption.

  • Inadequate Formulation: A simple suspension may not provide sufficient dissolution. Issues like particle agglomeration or rapid sedimentation can lead to high variability between test subjects.

  • First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver after absorption, reducing the amount of active compound that reaches systemic circulation.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the GI lumen, limiting net absorption.

Q3: What are the principal formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?

A3: Several strategies can be employed to overcome the solubility challenge:

  • Particle Size Reduction: Decreasing the particle size to the micron or nanometer range (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can increase its aqueous solubility and dissolution rate compared to its stable crystalline form.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut and enhance absorption via lymphatic pathways. This approach is particularly suitable for lipophilic drugs.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in water.

Q4: Which animal models are most commonly used for oral bioavailability studies, and are they predictive for humans?

A4: Rodents (rats, mice) and canines (beagle dogs) are the most frequently used animal models in preclinical bioavailability studies. Rats are often chosen for early screening due to cost and ethical considerations, and they can share similar metabolic profiles to humans. Beagle dogs have a GI anatomy and physiology that shares many similarities with humans, making them a valuable alternative. However, it is important to note that while animal models provide crucial data, the correlation of oral bioavailability between preclinical species and humans can be variable.

Troubleshooting Guide

Problem 1: High variability in plasma concentrations between animals in the same dosing group.

  • Possible Cause: Non-uniformity of the dosing formulation. If using a suspension, the particles may be settling over time, leading to inconsistent doses being administered.

  • Troubleshooting Steps:

    • Ensure the suspension is continuously and vigorously stirred during the dosing procedure.

    • Analyze the homogeneity of the formulation by taking samples from the top and bottom of the container over time to check for settling.

    • Consider reducing the particle size of this compound to create a more stable nanosuspension.

    • Switch to a solution-based formulation, such as a lipid-based system (e.g., SEDDS), which presents the drug in a pre-dissolved state.

Problem 2: The observed maximum plasma concentration (Cmax) is very low, even with a high dose.

  • Possible Cause: Dissolution rate-limited absorption. The drug is not dissolving fast enough in the GI tract to be absorbed effectively.

  • Troubleshooting Steps:

    • Reduce Particle Size: Employ micronization or nanomilling to increase the surface area and dissolution velocity.

    • Use Solubilizing Excipients: Formulate this compound with surfactants, co-solvents, or cyclodextrins to enhance its solubility.

    • Consider an Amorphous Solid Dispersion: This can prevent the drug from crystallizing in the GI tract and maintain it in a higher-energy, more soluble state.

Problem 3: The area under the curve (AUC) is low, suggesting poor overall exposure, despite observing a reasonable Tmax.

  • Possible Cause: High first-pass metabolism in the gut wall or liver. The drug is absorbed but is rapidly cleared before reaching systemic circulation.

  • Troubleshooting Steps:

    • Conduct in vitro Metabolism Studies: Use liver microsomes or hepatocytes from the chosen animal species (and human) to determine the metabolic stability of this compound.

    • Consider Co-administration with an Inhibitor: In exploratory studies, co-dosing with a known inhibitor of relevant metabolic enzymes (e.g., Cytochrome P450 enzymes) can help determine if metabolism is a major barrier.

    • Utilize Lipid-Based Formulations: Systems like SEDDS can promote lymphatic transport, which partially bypasses the liver and can reduce first-pass metabolism.

Quantitative Data Summary

The tables below provide key physicochemical data for this compound and illustrative pharmacokinetic data to demonstrate the potential impact of formulation strategies.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide
Molecular Formula C₁₃H₁₆N₂O₄S
Molecular Weight 296.34 g/mol
Description Lipophilic taurine derivative
Aqueous Solubility Predicted to be low Inferred from lipophilicity and phthalimide core structure

| Predicted BCS Class | Class II (Low Solubility, High Permeability) | Inferred from properties |

Table 2: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg) Note: This data is illustrative and serves to exemplify the typical improvements observed when moving from a basic suspension to an enabling formulation. Actual results may vary.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (F%)
Aqueous Suspension (2% HPMC) 125 ± 404.0750 ± 2108%
Nanosuspension (200 nm) 450 ± 952.02800 ± 65030%
SEDDS Formulation 800 ± 1801.55600 ± 110060%

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling

This protocol describes a top-down method for producing drug nanoparticles to enhance dissolution rate.

  • Slurry Preparation:

    • Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 407 or a combination of HPMC and Docusate Sodium) in deionized water.

    • Disperse this compound powder into the stabilizer solution to create a 5% (w/v) drug slurry. Stir continuously.

  • Milling Process:

    • Transfer the slurry to the milling chamber of a planetary ball mill or a similar apparatus containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

    • Mill the slurry at a set speed (e.g., 400 RPM) for a specified duration (e.g., 24-48 hours). The optimal time should be determined experimentally.

  • Particle Size Analysis:

    • Periodically withdraw small aliquots of the suspension and measure the particle size distribution using a dynamic light scattering (DLS) instrument.

    • Continue milling until the desired mean particle size (e.g., <300 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.

  • Final Formulation:

    • Separate the nanosuspension from the milling media by pouring it through a screen.

    • Adjust the final concentration with the stabilizer solution as needed for dosing. Store at 4°C until use.

Protocol 2: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to create a lipid-based formulation that forms a fine emulsion upon contact with GI fluids.

  • Excipient Screening:

    • Solubility Study: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol HP, PEG 400). Add excess this compound to each excipient, vortex, and equilibrate for 48 hours. Quantify the dissolved drug using HPLC.

    • Select the excipients that show the highest solubilizing capacity for this compound.

  • Constructing a Ternary Phase Diagram:

    • Select the best oil, surfactant, and co-surfactant based on the solubility study.

    • Prepare a series of formulations by mixing the three components at different ratios (e.g., oil from 10-80%, surfactant from 20-70%, co-surfactant from 0-40%).

    • For each formulation, add a small volume (e.g., 100 µL) to a larger volume of water (e.g., 250 mL) with gentle stirring.

    • Visually assess the resulting emulsion for clarity and speed of formation. Measure globule size using DLS.

    • Map the regions on the phase diagram that form rapid, clear, and stable microemulsions or nanoemulsions (globule size < 200 nm).

  • Preparation of Drug-Loaded SEDDS:

    • Select an optimal formulation from the self-emulsifying region of the phase diagram.

    • Dissolve this compound in the oil/surfactant/co-surfactant mixture at the desired concentration (e.g., 50 mg/mL). Use gentle heating or sonication if necessary to facilitate dissolution.

    • The resulting product should be a clear, isotropic liquid that can be filled into capsules or administered directly via oral gavage for animal studies.

Mandatory Visualizations

Caption: Workflow for selecting a bioavailability enhancement strategy.

Caption: Mechanism of SEDDS for bioavailability enhancement.

Caption: Troubleshooting flowchart for low bioavailability results.

References

Technical Support Center: Optimizing Taltrimide Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the appropriate concentration of Taltrimide for cell viability assays. The following information offers troubleshooting advice and detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic or semi-logarithmic dilution series. We recommend a 7-point series spanning from 0.1 µM to 1000 µM (e.g., 0.1, 1, 10, 50, 100, 500, 1000 µM). This wide range helps in identifying the approximate IC50 (half-maximal inhibitory concentration) value, which can be narrowed down in subsequent, more focused experiments.

Q2: How should I interpret the IC50 value for this compound?

A2: The IC50 value represents the concentration of this compound required to inhibit 50% of the cell population's viability or metabolic activity. A lower IC50 value indicates higher potency. It is crucial to compare the IC50 value across different cell lines and against known cytotoxic drugs to understand its relative efficacy and selectivity.

Q3: Which cell viability assay is best suited for testing this compound?

A3: The choice of assay depends on this compound's potential mechanism of action and the experimental goals. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and simple colorimetric method for assessing metabolic activity, which is often correlated with cell viability.[1] However, if this compound is suspected to interfere with mitochondrial reductases, alternative assays should be considered, such as the MTS, XTT, or a luminescent ATP-based assay.

Q4: How long should I expose the cells to this compound?

A4: The optimal exposure time can vary significantly depending on the cell line's doubling time and the compound's mechanism of action. Typical incubation times for cell viability assays range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal endpoint for your specific experimental setup.

Q5: My "no-cell" control wells have high background. What could be the cause?

A5: High background in no-cell control wells can be caused by several factors, including contamination of the culture medium or reagents, or the test compound directly reducing the assay reagent.[2] To troubleshoot this, include a "reagent blank" control containing culture medium and this compound but no cells.[2] If the background remains high, consider using a phenol red-free medium, as phenol red can interfere with some colorimetric assays.

Troubleshooting Guide

This guide addresses common issues encountered when performing cell viability assays with a new compound like this compound.

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or incomplete dissolution of formazan crystals (in MTT assay).Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Ensure complete mixing and dissolution of the formazan crystals by gentle pipetting or shaking.
Low signal or no response to this compound The concentration range is too low, the incubation time is too short, or the cell line is resistant to the compound.Test a higher concentration range of this compound. Increase the incubation time. Consider using a different, more sensitive cell line as a positive control.
Unexpected increase in viability at high concentrations The compound may be precipitating out of solution at high concentrations, or it may be interfering with the assay chemistry.Visually inspect the wells for any precipitate. Perform a cell-free assay to check for direct interaction between this compound and the assay reagents. Consider using an alternative viability assay with a different detection principle.
High background in all wells (including controls) Contamination of cell culture or reagents. Degradation of the assay reagent.Use fresh, sterile reagents and media. Ensure aseptic technique during the experiment. Store assay reagents as recommended by the manufacturer. Include a "media only" control to assess background from the culture medium itself.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general procedure for determining the effect of this compound on cell viability using the MTT assay. Optimization for specific cell lines and conditions is recommended.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, carefully add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (media only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Dilutions add_treatment Add Treatment to Cells prepare_dilutions->add_treatment treatment_incubation Incubate (24-72h) add_treatment->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation add_solubilizer Add Solubilization Solution mtt_incubation->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining this compound's effect on cell viability using the MTT assay.

troubleshooting_logic Troubleshooting Logic for High Background cluster_cell_issue Cell-Related Issues cluster_reagent_issue Reagent/Compound Issues start High Background Signal Observed check_no_cell Is background high in 'no-cell' controls? start->check_no_cell contamination Check for microbial contamination check_no_cell->contamination No reagent_blank Run 'reagent blank' (media + this compound) check_no_cell->reagent_blank Yes cell_debris Excessive cell death/debris contamination->cell_debris phenol_red Use phenol red-free medium reagent_blank->phenol_red new_reagents Prepare fresh assay reagents phenol_red->new_reagents

Caption: Decision tree for troubleshooting high background signals in cell viability assays.

signaling_pathway Potential this compound Signaling Pathway cluster_inflammation Inflammatory Response cluster_angiogenesis Angiogenesis This compound This compound Cereblon Cereblon (E3 Ligase Complex) This compound->Cereblon binds to NFkB NF-κB Activity This compound->NFkB inhibits TNFa TNF-α Production This compound->TNFa inhibits IKZF1_3 IKZF1/3 Degradation Cereblon->IKZF1_3 Angiogenesis Angiogenesis Cereblon->Angiogenesis inhibits NFkB->TNFa regulates

Caption: Postulated signaling pathway of Phthalimide derivatives like this compound.

References

Validation & Comparative

A Preclinical Showdown: Taltrimide Versus Sodium Valproate in Partial Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiepileptic drug (AED) development, a thorough understanding of a candidate's preclinical performance against established treatments is paramount. This guide provides a detailed comparison of the experimental anticonvulsant taltrimide and the widely prescribed drug sodium valproate, focusing on their efficacy in preclinical models of partial epilepsy, their proposed mechanisms of action, and the experimental protocols used to evaluate them. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview based on available experimental data.

At a Glance: Comparative Efficacy

The following tables summarize the quantitative data on the anticonvulsant activity of this compound and sodium valproate in two standard preclinical screening models: the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread, and the Pentylenetetrazol (PTZ) seizure test, a model for myoclonic and absence seizures that identifies drugs that elevate the seizure threshold.

Drug Animal Model Test Efficacy (ED50) Reference
This compound MiceMES & PTZ100 - 300 mg/kg[1]
Sodium Valproate MiceMES196 mg/kg[2]
Sodium Valproate RatsMES366 mg/kg[2]
Sodium Valproate MicePTZ (s.c.)Effective[3][4]
Sodium Valproate RatsPTZ (s.c.)Effective

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. s.c. = subcutaneous

Unraveling the Mechanisms: Proposed Signaling Pathways

The anticonvulsant effects of sodium valproate are well-established and are believed to be multifactorial. In contrast, the mechanism of this compound is less defined but is thought to be related to its nature as a lipophilic derivative of taurine, an amino acid with neuromodulatory properties.

Sodium Valproate: A Multi-Target Approach

Sodium valproate's broad-spectrum anticonvulsant activity is attributed to its ability to influence multiple neurochemical and neurophysiological pathways. Its primary mechanisms include the enhancement of GABAergic inhibition, blockade of voltage-gated sodium channels, and modulation of T-type calcium channels.

Sodium_Valproate_Pathway cluster_0 Sodium Valproate Actions cluster_1 Neuronal Effects Sodium Valproate Sodium Valproate GABA Transaminase GABA Transaminase (Inhibition) Sodium Valproate->GABA Transaminase Inhibits Voltage-gated Na+ Channels Voltage-gated Na+ Channels (Blockade) Sodium Valproate->Voltage-gated Na+ Channels Blocks T-type Ca2+ Channels T-type Ca2+ Channels (Inhibition) Sodium Valproate->T-type Ca2+ Channels Inhibits Increased GABA Levels Increased GABA Levels GABA Transaminase->Increased GABA Levels Reduced Neuronal Excitability Reduced Neuronal Excitability Voltage-gated Na+ Channels->Reduced Neuronal Excitability T-type Ca2+ Channels->Reduced Neuronal Excitability Increased GABA Levels->Reduced Neuronal Excitability Enhances Inhibition Decreased Seizure Propagation Decreased Seizure Propagation Reduced Neuronal Excitability->Decreased Seizure Propagation

Caption: Proposed multifaceted mechanism of action for sodium valproate.

This compound: A Taurine-Driven Hypothesis

This compound is a lipophilic derivative of taurine, suggesting its mechanism may be linked to the neuroactive properties of taurine. Taurine is known to act as a partial agonist at GABA-A receptors, which could lead to an overall increase in inhibitory neurotransmission. However, the precise signaling pathway of this compound remains to be fully elucidated. It is important to note that while preclinical studies suggest anticonvulsant properties, clinical trials in humans have shown conflicting results, with one study reporting an increase in seizure frequency.

Taltrimide_Pathway cluster_0 This compound Action (Hypothesized) cluster_1 Neuronal Effects This compound This compound Taurine Mimetic/Prodrug Taurine Mimetic or Prodrug This compound->Taurine Mimetic/Prodrug Acts as GABA-A Receptor GABA-A Receptor (Modulation) Taurine Mimetic/Prodrug->GABA-A Receptor Modulates Increased Inhibitory Tone Increased Inhibitory Tone GABA-A Receptor->Increased Inhibitory Tone Reduced Neuronal Hyperexcitability Reduced Neuronal Hyperexcitability Increased Inhibitory Tone->Reduced Neuronal Hyperexcitability

Caption: Hypothesized mechanism of action for this compound.

Experimental Corner: Protocols for Preclinical Models

The following are detailed methodologies for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models, which are standard preclinical tests for evaluating the efficacy of potential antiepileptic drugs.

Maximal Electroshock (MES) Test Protocol

Objective: To assess the ability of a compound to prevent the spread of seizures. This model is considered predictive of efficacy against generalized tonic-clonic seizures.

Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.

Procedure:

  • Drug Administration: The test compound (this compound or Sodium Valproate) or vehicle is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. The timing of the test is determined by the time to peak effect of the drug.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal, which have been treated with a topical anesthetic.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.

MES_Workflow Start Start Drug_Admin Administer Test Compound (this compound/Sodium Valproate) or Vehicle Start->Drug_Admin Anesthesia Apply Topical Anesthetic to Corneas Drug_Admin->Anesthesia Stimulation Deliver Electrical Stimulus via Corneal Electrodes Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Tonic Hindlimb Extension Present? Observation->Endpoint Protected Animal is Protected Endpoint->Protected No Not_Protected Animal is Not Protected Endpoint->Not_Protected Yes End End Protected->End Not_Protected->End

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Pentylenetetrazol (PTZ) Seizure Threshold Test Protocol

Objective: To evaluate the ability of a compound to raise the seizure threshold. This model is considered predictive of efficacy against myoclonic and absence seizures.

Animals: Male CF-1 mice or Wistar rats are commonly used.

Procedure:

  • Drug Administration: The test compound (this compound or Sodium Valproate) or vehicle is administered to the animals.

  • PTZ Injection: A convulsant dose of pentylenetetrazol is injected, typically subcutaneously (s.c.).

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the presence of seizures.

  • Endpoint: The primary endpoint is the occurrence of a generalized clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.

PTZ_Workflow Start Start Drug_Admin Administer Test Compound (this compound/Sodium Valproate) or Vehicle Start->Drug_Admin PTZ_Injection Inject Pentylenetetrazol (PTZ) Subcutaneously Drug_Admin->PTZ_Injection Observation Observe for Seizure Activity (e.g., 30 minutes) PTZ_Injection->Observation Endpoint Generalized Clonic Seizure Occurs? Observation->Endpoint Protected Animal is Protected Endpoint->Protected No Not_Protected Animal is Not Protected Endpoint->Not_Protected Yes End End Protected->End Not_Protected->End

Caption: Experimental workflow for the Pentylenetetrazol (PTZ) test.

Conclusion

Sodium valproate demonstrates broad efficacy in preclinical models of epilepsy, supported by a well-characterized, multi-target mechanism of action. This compound has shown promise in preclinical screens, suggesting an anticonvulsant effect likely mediated through the taurine and GABAergic systems. However, the lack of precise quantitative data and, most notably, the contradictory findings in clinical trials, where it exhibited proconvulsive effects, highlight the challenges in translating preclinical efficacy to human clinical outcomes. Further research is necessary to fully understand the preclinical profile and the reasons for the discrepancy between animal and human studies for this compound. For drug development professionals, this comparison underscores the importance of a comprehensive preclinical data package and the inherent risks and uncertainties in the drug development pipeline.

References

Head-to-head comparison of Taltrimide and its parent compound taurine

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: Taltrimide and its Parent Compound Taurine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the experimental compound this compound and its parent compound, the ubiquitous amino acid taurine. While information on this compound is limited to early-phase clinical and preclinical studies from the late 1980s, this document collates the available data to offer a direct comparison with the extensively researched physiological and pharmacological properties of taurine.

Physicochemical Properties

This compound was designed as a lipophilic derivative of taurine, likely to enhance its penetration across the blood-brain barrier.[1][2] Their fundamental properties are distinct.

PropertyThis compoundTaurine
Chemical Name 2-phthalimidoethanesulphon-N-isopropylamide[3]2-aminoethanesulfonic acid[4]
Molecular Formula C13H16N2O4S[5]C2H7NO3S
Molecular Weight 296.34 g/mol 125.14 g/mol
Appearance Not specified in available literatureColorless or white solid
Density Not specified in available literature1.734 g/cm³
Melting Point Not specified in available literatureDecomposes at 305.11 °C
Acidity (pKa) Not specified in available literature1.5 (at 25℃)
Solubility LipophilicHigh water solubility

Pharmacodynamics and Mechanism of Action

The mechanisms of action for this compound and taurine, while related, appear to diverge significantly in their specificity and breadth.

This compound: A Focused Anticonvulsant Profile

This compound was developed as an anticonvulsant. Its mechanism appears to be centered on the modulation of inhibitory neurotransmitter systems. Studies in mouse cerebrum have shown that this compound strongly inhibits the sodium-independent binding of taurine to synaptic membranes, with a less pronounced effect on GABA binding. This suggests a more specific interaction with taurine-related pathways compared to broader GABAergic agents.

Taltrimide_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane This compound This compound Taurine_Receptor Taurine Binding Site This compound->Taurine_Receptor Strongly Inhibits Taurine Binding GABA_Receptor GABA Binding Site This compound->GABA_Receptor Weakly Affects GABA Binding Neuronal_Inhibition Increased Neuronal Inhibition (Anticonvulsant Effect) Taurine_Receptor->Neuronal_Inhibition

Proposed mechanism of this compound's anticonvulsant action.
Taurine: A Multifaceted Physiological Regulator

Taurine's mechanisms are far more diverse, reflecting its widespread distribution and fundamental roles in cellular function. It is a cytoprotective agent with roles in antioxidation, osmoregulation, membrane stabilization, and modulation of intracellular calcium levels.

Key mechanisms of taurine include:

  • Neuromodulation : It acts as a weak agonist at GABA-A, glycine, and NMDA receptors, contributing to inhibitory tone in the central nervous system.

  • Antioxidant Activity : Taurine neutralizes hypochlorous acid, an oxidant produced by neutrophils during inflammation, and reduces the generation of mitochondrial superoxide.

  • Calcium Homeostasis : It modulates intracellular calcium concentration, which is crucial for proper cardiac muscle contraction and preventing excitotoxicity in neurons.

  • Osmoregulation : As an organic osmolyte, it helps regulate cell volume in response to osmotic stress.

  • Mitochondrial Function : Taurine is essential for the synthesis of taurine-modified mitochondrial tRNAs, which are necessary for the translation of mitochondrial-encoded proteins of the electron transport chain. It also helps reduce mitochondrial superoxide generation and inhibit mitochondria-mediated apoptosis.

Taurine_Signaling_Pathways cluster_cns Central Nervous System cluster_cellular Cellular Functions cluster_systemic Systemic Effects Taurine Taurine GABA_R GABA-A Receptor Taurine->GABA_R Agonist Glycine_R Glycine Receptor Taurine->Glycine_R Agonist NMDA_R NMDA Receptor Taurine->NMDA_R Agonist Ca_Modulation Ca2+ Homeostasis Taurine->Ca_Modulation Osmoregulation Osmoregulation Taurine->Osmoregulation Antioxidation Antioxidation (ROS Scavenging) Taurine->Antioxidation Mitochondria Mitochondrial Health (tRNA synthesis, Apoptosis Inhibition) Taurine->Mitochondria Neuroprotection Neuroprotection & Inhibitory Tone GABA_R->Neuroprotection Glycine_R->Neuroprotection NMDA_R->Neuroprotection Cardioprotection Cardioprotection Ca_Modulation->Cardioprotection Anti_Inflammatory Anti-inflammatory Antioxidation->Anti_Inflammatory Metabolic_Regulation Metabolic Regulation Mitochondria->Metabolic_Regulation

Overview of Taurine's diverse signaling pathways and functions.

Pharmacokinetics

The lipophilic nature of this compound was intended to overcome the limited permeability of taurine. However, detailed pharmacokinetic data for this compound are not available in the public domain.

ParameterThis compoundTaurine (4g oral dose in healthy volunteers)
Bioavailability Data not available. Designed for improved CNS penetration.Data not available (Cl/F reported)
Tmax (Time to Peak) Data not available1.5 ± 0.6 hours
Cmax (Peak Concentration) Data not available86.1 ± 19.0 mg/L
Volume of Distribution Data not available19.8 to 40.7 L
Elimination Half-life Data not available1.0 ± 0.3 hours
Clearance (Cl/F) Data not available21.1 ± 7.8 L/hr

Preclinical and Clinical Data

This compound: Investigational Anticonvulsant

This compound's development focused on epilepsy. Preclinical studies confirmed its anticonvulsive effects in experimental models. This led to Phase I clinical trials in drug-resistant epileptic patients.

Study TypePopulationKey FindingsReference
Preclinical Mouse cerebrumStrongly inhibits taurine binding to synaptic membranes; less effect on GABA binding.
Phase I Clinical Trial 9 drug-resistant epileptic patientsDaily doses of 1-2g for 2 weeks. No significant clinical or neurophysiological anticonvulsive effects observed. Biochemical changes noted (increased HVA in CSF).
Phase I Clinical Trial 8 epileptic patients with photosensitivity6-day treatment. Increased photoconvulsive discharges in 4 of 8 patients. The study did not demonstrate anticonvulsive effects in humans.
Taurine: Broad Therapeutic Applications

Taurine has been evaluated for a wide range of conditions, with its use in congestive heart failure being approved in Japan. Clinical research is ongoing for its potential benefits in metabolic syndrome, diabetes, and other conditions.

ConditionPopulationKey FindingsReference
Congestive Heart Failure Patients with CHFImproves heart function, reduces symptoms (e.g., breathlessness), and increases exercise capacity.
Hepatitis Patients with hepatitisMay improve liver function.
Metabolic Syndrome Meta-analysis of RCTsSupplementation (0.5-6g/day) significantly reduced systolic blood pressure, fasting blood glucose, and triglycerides.
Diabetes Preclinical and ClinicalMay improve insulin sensitivity and protect against diabetic complications like nephropathy and retinopathy.
Exercise Performance Meta-analysis of 19 studiesIncreased oxygen uptake, increased time to fatigue, reduced muscle damage, and improved recovery.
Aging Animal models (mice)Supplementation increased average lifespan by 10-12% and improved multiple health parameters (bone mass, muscle strength, insulin resistance).

Safety and Toxicology

This compound

The available Phase I trial reports did not specify adverse events, but the compound did not proceed to further clinical development, and its long-term safety profile is unknown.

Taurine

Taurine is naturally present in the body and is a common component of the human diet, especially from meat and fish. It is considered safe for supplemental intake in healthy adults.

  • Observed Safe Limit : 3 grams per day as a supplement, in addition to dietary intake, is considered safe for long-term daily use.

  • Adverse Effects : High doses have been tested and are generally well-tolerated, but evidence for the long-term safety of doses above 3g/day is insufficient. No adverse events were noted for dosages up to 3 g/day .

  • Interactions : Taurine may inhibit the cytochrome P450 enzyme CYP2E1, potentially affecting the metabolism of drugs that are substrates of this enzyme.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for this compound and taurine studies.

This compound: Evaluation of Photoconvulsive Response

This protocol is based on the methodology described in the 1987 study by Keränen et al. evaluating this compound's effect on photosensitive epilepsy.

Taltrimide_Protocol Start Start Patient_Selection Select 8 Epileptic Patients with Known Photoconvulsive Response Start->Patient_Selection Baseline_EEG Record Baseline EEG with Intermittent Photic Stimulation (IPS) Patient_Selection->Baseline_EEG Drug_Admin Administer this compound Daily for 6 Days Baseline_EEG->Drug_Admin Followup_EEG Record Follow-up EEG with IPS Drug_Admin->Followup_EEG Data_Analysis Compare Photoconvulsive Discharges Before and After Treatment Followup_EEG->Data_Analysis End End Data_Analysis->End

Workflow for this compound clinical evaluation.

Methodology:

  • Patient Selection : Eight epileptic patients with a known history of photoconvulsive responses on electroencephalogram (EEG) were enrolled.

  • Baseline Assessment : A baseline EEG was recorded for each patient. During the recording, intermittent photic stimulation (IPS) was administered to provoke and quantify the baseline level of photoconvulsive discharges.

  • Intervention : this compound was administered orally to the patients for a duration of six consecutive days. The exact dosage was not specified in the abstract.

  • Follow-up Assessment : After the 6-day treatment period, a follow-up EEG with IPS was performed under the same conditions as the baseline assessment.

  • Primary Endpoint Analysis : The primary outcome was the change in photosensitivity, measured by quantifying the increase or decrease in discharges provoked by IPS after this compound treatment compared to baseline.

Taurine: Measurement of Plasma Concentration by HPLC

This protocol is a generalized representation of methods used to determine the pharmacokinetics of oral taurine, as described in studies such as those by Ghandforoush-Nia et al.

Methodology:

  • Volunteer Recruitment : Healthy volunteers are recruited and instructed to fast overnight before the study.

  • Baseline Sampling : A baseline blood sample is drawn to determine endogenous plasma taurine concentrations.

  • Intervention : A standardized oral dose of taurine (e.g., 4 grams) is administered.

  • Serial Blood Sampling : Blood samples are collected at regular intervals post-administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 24, and 48 hours).

  • Sample Preparation :

    • Blood samples are centrifuged to separate plasma.

    • Plasma is deproteinized, typically using an acid like sulfosalicylic acid.

    • The supernatant is collected for analysis.

  • HPLC Analysis :

    • The sample is derivatized with an agent like o-phthalaldehyde (OPA) to make the amino acid fluorescent.

    • The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

    • Taurine is separated from other amino acids on a reverse-phase column and quantified by comparing its peak area to that of known standards.

  • Pharmacokinetic Analysis : The resulting plasma concentration-time data are analyzed using noncompartmental methods to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Conclusion

The comparison between this compound and its parent compound taurine reveals a classic drug development story of targeting a specific therapeutic action from a broadly acting parent molecule.

  • This compound is a lipophilic derivative designed for a focused purpose: anticonvulsant activity, likely through enhanced CNS penetration and specific interaction with taurine binding sites. However, early clinical trials in the 1980s failed to demonstrate significant anticonvulsive effects in humans, and its development appears to have been discontinued.

  • Taurine , in contrast, is a fundamental, pleiotropic molecule with a vast array of physiological functions, from neuromodulation and cytoprotection to metabolic regulation. Its safety profile is well-established, and it holds therapeutic promise for a wide range of conditions, including cardiovascular and metabolic diseases.

For researchers and drug development professionals, this comparison highlights the challenges of translating a parent compound's broad biological activity into a targeted therapeutic. While this compound did not succeed, the rationale behind its design—improving the pharmacokinetic properties of a promising endogenous molecule—remains a valid and widely pursued strategy in modern pharmacology. The extensive and growing body of research on taurine continues to uncover new potential therapeutic avenues, underscoring its importance in human health and disease.

References

Validating the Anticonvulsant Effects of Taltrimide in Different Seizure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant effects of Taltrimide with other established antiepileptic drugs in two standard preclinical seizure models: the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) seizure models. This document summarizes key experimental data, details the methodologies for these experiments, and visualizes the proposed signaling pathway of this compound.

Executive Summary

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of a compound is typically evaluated in a battery of preclinical models. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are two of the most widely used screening models for identifying potential antiepileptic drugs. The MES model is considered a model of generalized tonic-clonic seizures, while the PTZ model is used to screen drugs effective against generalized seizures, particularly of the absence type.[1]

Maximal Electroshock (MES) Seizure Model

The MES test assesses a drug's ability to prevent the spread of seizures. The endpoint is typically the abolition of the tonic hindlimb extension phase of the seizure.

Table 1: Comparative Efficacy in the Maximal Electroshock (MES) Seizure Model in Mice

CompoundED50 (mg/kg, i.p.)Reference
This compound Data not available-
Phenytoin9.5[2]
Carbamazepine13.60 ± 0.83[3]
Valproate190 (CF-1 mice) - 276 (C57Bl/6 mice)[2]

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. i.p. = intraperitoneal administration

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ test evaluates a drug's ability to raise the threshold for chemically induced seizures. Pentylenetetrazol is a GABA-A receptor antagonist.[4]

Table 2: Comparative Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

CompoundED50 (mg/kg, i.p.)Reference
This compound >300 (raised seizure threshold)-
Diazepam~1-5
Valproate142.37 (119.41 – 169.74)

Note on this compound data: A specific ED50 value is not available. One study reported that this compound at a dose of 300 mg/kg intraperitoneally raised the pentylenetetrazol seizure threshold in rats.

Proposed Mechanism of Action and Signaling Pathway

This compound is a lipophilic derivative of taurine, an amino acid known to have neuromodulatory and neuroprotective effects in the central nervous system. The anticonvulsant activity of taurine is believed to be mediated, at least in part, through its interaction with GABA-A receptors. Taurine can act as a weak agonist at GABA-A receptors, potentiating the inhibitory effects of GABA. By enhancing GABAergic inhibition, taurine can counteract the excessive neuronal excitation that leads to seizures.

The following diagram illustrates the proposed signaling pathway for this compound, based on the known actions of taurine. As a lipophilic compound, this compound is expected to have better brain penetration than taurine.

Taltrimide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Ion Ca²⁺ Influx NMDA_Receptor->Ca_Ion Activation GABA_A_Receptor GABA-A Receptor Cl_Ion Cl⁻ Influx GABA_A_Receptor->Cl_Ion Activation Neuronal_Excitation Neuronal Excitation (Seizure Activity) Ca_Ion->Neuronal_Excitation Leads to Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_Ion->Hyperpolarization Hyperpolarization->Neuronal_Excitation Reduces This compound This compound (Taurine Derivative) This compound->GABA_A_Receptor Potentiates GABA binding (Agonistic effect) GABA GABA GABA->GABA_A_Receptor Binds

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental Protocols

The following are generalized protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure tests in rodents. Specific parameters may vary between laboratories.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent seizure spread.

Animals: Male albino mice (20-25 g) or rats (100-150 g).

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

Procedure:

  • Animals are randomly assigned to control and experimental groups.

  • The test compound (e.g., this compound, Phenytoin) or vehicle is administered, typically intraperitoneally (i.p.).

  • At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of saline or electrode gel is applied to the eyes before placing the electrodes to ensure good electrical contact.

  • Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The percentage of animals protected from the tonic hindlimb extension in each group is calculated.

  • The ED50 is determined by testing a range of doses and analyzing the data using a probit analysis.

MES_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Control & Test Groups) Animal_Acclimatization->Group_Allocation Drug_Administration Drug/Vehicle Administration (i.p.) Group_Allocation->Drug_Administration Peak_Effect_Time Wait for Time of Peak Effect Drug_Administration->Peak_Effect_Time Electrical_Stimulation Apply Supramaximal Electrical Stimulus (Corneal Electrodes) Peak_Effect_Time->Electrical_Stimulation Observation Observe for Tonic Hindlimb Extension Electrical_Stimulation->Observation Data_Analysis Calculate % Protection & ED50 Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MES seizure test.

Pentylenetetrazol (PTZ)-Induced Seizure Test

Objective: To assess the ability of a compound to raise the threshold for chemically induced seizures.

Animals: Male albino mice (18-25 g) or rats (100-150 g).

Apparatus: Observation chambers.

Procedure:

  • Animals are randomly assigned to control and experimental groups.

  • The test compound (e.g., this compound, Diazepam) or vehicle is administered (e.g., i.p.).

  • After a predetermined pretreatment time, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg for mice, subcutaneously) is administered.

  • Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).

  • The occurrence of seizures (typically clonic seizures lasting for at least 5 seconds) is recorded.

  • The percentage of animals protected from seizures in each group is calculated.

  • The ED50 is determined by testing a range of doses and analyzing the data using a suitable statistical method.

PTZ_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Control & Test Groups) Animal_Acclimatization->Group_Allocation Drug_Administration Drug/Vehicle Administration Group_Allocation->Drug_Administration Pretreatment_Time Wait for Pretreatment Time Drug_Administration->Pretreatment_Time PTZ_Administration Administer Pentylenetetrazol (s.c.) Pretreatment_Time->PTZ_Administration Observation Observe for Clonic Seizures PTZ_Administration->Observation Data_Analysis Calculate % Protection & ED50 Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the PTZ-induced seizure test.

Conclusion

Preclinical evidence suggests that this compound possesses anticonvulsant properties, likely through the potentiation of GABAergic neurotransmission, a mechanism shared with its parent compound, taurine. However, the lack of robust, publicly available quantitative data, such as ED50 values in standardized seizure models, makes a direct and comprehensive comparison with established antiepileptic drugs challenging. While this compound showed some efficacy in the PTZ model, its performance in the MES model remains to be fully characterized. The conflicting results from clinical trials further underscore the need for more detailed preclinical studies to fully elucidate the anticonvulsant profile and therapeutic potential of this compound. This guide provides a framework for such an evaluation, highlighting the necessary experimental data and protocols for a thorough comparison.

References

Limited Clinical Data Available for Taltrimide Precludes Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available clinical trial data reveals a significant scarcity of information for the compound Taltrimide, making a comprehensive cross-study comparison with alternative treatments unfeasible at this time. The existing research on this compound primarily consists of early-phase clinical trials conducted in the 1980s to investigate its potential as an anticonvulsant agent. This limited dataset does not provide sufficient quantitative data or detailed experimental protocols to construct a meaningful comparison guide as requested.

The available studies offer a glimpse into the initial clinical exploration of this compound, but do not form a basis for a robust comparative analysis against current therapeutic alternatives. The core requirements of extensive quantitative data summarization, detailed experimental methodologies, and complex signaling pathway diagrams cannot be met with the currently accessible information.

Below is a summary of the available information on this compound based on the early clinical studies.

Early Phase Clinical Trial Overview of this compound

Two Phase I clinical trials were conducted on a small group of nine drug-resistant epileptic patients to assess the safety and biochemical effects of this compound.[1]

Table 1: Summary of this compound Phase I Clinical Trial Parameters

ParameterDetails
Drug This compound (2-phthalimidoethanesulphon-N-isopropylamide)
Indication Drug-resistant epilepsy[1]
Number of Patients 9[1]
Dosage 1 g and 2 g daily for 2 weeks[1]
Trial Phase Phase I[1]
Key Findings No significant clinical or neurophysiological anticonvulsant effects were observed. Biochemical changes, including an increase in cerebrospinal fluid (CSF) levels of homovanillic acid (HVA) and cyclic nucleotides, were noted.
Adverse Effects The provided abstracts do not detail specific adverse events.

Experimental Protocol

The Phase I trials involved the administration of this compound in daily doses of 1 g and 2 g for two weeks, with a 2.5-month interval between the two dosage regimens. During the trial, researchers monitored seizures and EEG activity. They also collected and analyzed various biological samples to measure the concentrations of antiepileptic drugs in plasma, amino acids in urine and plasma, and the levels of amino acids, homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and cyclic nucleotides in the cerebrospinal fluid.

Mechanism of Action

This compound is a lipophilic derivative of taurine. Its proposed mechanism of action involves the inhibition of the sodium-independent binding of taurine to synaptic membranes in the brain. The effect on the binding of GABA was noted to be less pronounced.

Below is a simplified representation of the proposed mechanism of action.

Taltrimide_Mechanism_of_Action This compound This compound TaurineBinding Taurine Binding to Synaptic Membranes This compound->TaurineBinding Inhibits NeuronalActivity Modulation of Neuronal Activity TaurineBinding->NeuronalActivity Influences

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The general workflow for the early clinical evaluation of this compound can be visualized as follows.

Taltrimide_Clinical_Trial_Workflow PatientRecruitment Patient Recruitment (n=9, Drug-resistant Epilepsy) DosingRegimen1 This compound Administration (1 g/day for 2 weeks) PatientRecruitment->DosingRegimen1 Washout 2.5 Month Interval DosingRegimen1->Washout Monitoring Monitoring: - Seizures - EEG DosingRegimen1->Monitoring BiochemicalAnalysis Biochemical Analysis: - Plasma Drug Levels - Urine & Plasma Amino Acids - CSF Analysis (HVA, 5-HIAA, etc.) DosingRegimen1->BiochemicalAnalysis DosingRegimen2 This compound Administration (2 g/day for 2 weeks) Washout->DosingRegimen2 DosingRegimen2->Monitoring DosingRegimen2->BiochemicalAnalysis DataAnalysis Data Analysis and Reporting Monitoring->DataAnalysis BiochemicalAnalysis->DataAnalysis

Caption: Generalized workflow of the Phase I this compound clinical trials.

References

Taltrimide's Neurotoxicity Profile: A Comparative Analysis with Other Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxicity profile of Taltrimide, an experimental anticonvulsant, with other established antiepileptic drugs (AEDs). Due to the limited availability of direct neurotoxicity data for this compound, this guide utilizes data from a structurally similar phthalimide derivative, 4-amino-N-(2,6-dimethylphenyl)phthalimide (ADD 213063), to provide a preliminary comparative assessment.[1] The information is intended to guide preclinical research and drug development efforts.

Executive Summary

Preclinical evidence suggests that phthalimide-based anticonvulsants may offer a favorable safety profile compared to some classical AEDs. The structurally similar compound to this compound, ADD 213063, has demonstrated a high protective index in rodent models, indicating a wide margin between its anticonvulsant efficacy and neurotoxic effects.[1] This guide presents available quantitative data, details of key experimental protocols for assessing neurotoxicity, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity

The following table summarizes the anticonvulsant efficacy (ED50) and a measure of neurotoxicity (Protective Index, PI = TD50/ED50) of the this compound analog ADD 213063 and other prototype antiepileptic drugs in the maximal electroshock (MES) seizure model in rats. A higher PI value indicates a wider therapeutic window.

CompoundAnticonvulsant Efficacy (ED50) in MES Test (Rats, oral) (µmol/kg)Protective Index (PI) in MES Test (Rats, oral)
ADD 213063 (this compound Analog)25.2 >75
Phenytoin37.64.5
Carbamazepine38.16.4
Phenobarbital43.13.8

Data sourced from a comparative study on 4-amino-N-(2,6-dimethylphenyl)phthalimide.[1]

Experimental Protocols

The assessment of anticonvulsant-induced neurotoxicity relies on a battery of in vivo and in vitro assays. Below are detailed methodologies for key experiments.

In Vivo Neurotoxicity Assessment

1. Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][3]

  • Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Animals: Male CF-1 mice or male Sprague-Dawley rats are commonly used.

  • Procedure:

    • Animals are administered the test compound or vehicle at various doses.

    • At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

    • Animals are observed for the presence or absence of a tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is considered a protective effect.

  • Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

2. Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is used to identify anticonvulsants that can prevent clonic seizures, often associated with absence seizures.

  • Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazol.

  • Animals: Mice or rats are used.

  • Procedure:

    • Animals receive the test compound or vehicle.

    • At the presumed time of peak drug effect, a subcutaneous injection of PTZ (e.g., 85 mg/kg in mice) is administered.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.

  • Endpoint: The ED50 is determined as the dose that prevents clonic seizures in 50% of the animals.

3. Rotarod Test for Neurological Deficit

This test assesses motor coordination and is a common method for determining the median toxic dose (TD50) of a drug.

  • Objective: To measure drug-induced motor impairment.

  • Apparatus: A rotating rod (rotarod).

  • Procedure:

    • Animals are trained to stay on the rotating rod.

    • After drug administration, animals are placed on the rod, which rotates at a constant speed.

    • The time the animal remains on the rod is recorded. Falling off the rod is considered an indication of neurotoxicity.

  • Endpoint: The TD50 is the dose at which 50% of the animals are unable to remain on the rod for a predetermined amount of time.

In Vitro Neurotoxicity Assessment

1. Neuronal Cell Viability Assays

These assays determine the concentration at which a compound becomes cytotoxic to neurons in culture.

  • Objective: To quantify the number of viable cells after exposure to the test compound.

  • Cell Models: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).

  • Methods:

    • MTT/MTS Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

    • LDH Release Assay: Measures the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells with compromised membrane integrity.

    • ATP Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Endpoint: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

2. Neurite Outgrowth Assay

This assay assesses the effect of a compound on the growth and morphology of neurites (axons and dendrites), which is a sensitive indicator of neurotoxicity.

  • Objective: To measure changes in neurite length and branching in response to compound treatment.

  • Cell Models: Human iPSC-derived neurons or other primary neuronal cultures.

  • Procedure:

    • Neurons are cultured and treated with various concentrations of the test compound.

    • After a set incubation period (e.g., 72 hours), cells are fixed and stained for neuronal markers (e.g., β-III tubulin).

    • High-content imaging systems are used to capture images and specialized software quantifies neurite length, number of branches, and other morphological parameters.

  • Endpoint: Concentration-response curves are generated to determine the concentration at which the compound significantly inhibits neurite outgrowth.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Anticonvulsant-Induced Neurotoxicity

The neurotoxic effects of many anticonvulsants are often linked to their primary mechanisms of action when their effects become excessive. Common pathways involved include the modulation of ion channels and neurotransmitter systems.

G cluster_0 Anticonvulsant Drug cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Neurotoxic Outcomes AED Anticonvulsant Na_Channel Voltage-Gated Na+ Channels AED->Na_Channel Blockade Ca_Channel Voltage-Gated Ca2+ Channels AED->Ca_Channel Blockade GABA_R GABA-A Receptor AED->GABA_R Enhancement Glutamate_R Glutamate Receptors AED->Glutamate_R Inhibition Neuronal_Inhibition Excessive Neuronal Inhibition Na_Channel->Neuronal_Inhibition Ca_Channel->Neuronal_Inhibition GABA_R->Neuronal_Inhibition Excitotoxicity Reduced Excitotoxicity Glutamate_R->Excitotoxicity Ion_Imbalance Ion Homeostasis Disruption Neuronal_Inhibition->Ion_Imbalance Excitotoxicity->Ion_Imbalance Apoptosis Apoptosis Ion_Imbalance->Apoptosis Neurite_Damage Neurite Damage Ion_Imbalance->Neurite_Damage Synaptic_Dysfunction Synaptic Dysfunction Ion_Imbalance->Synaptic_Dysfunction Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Neurite_Damage->Synaptic_Dysfunction Synaptic_Dysfunction->Cell_Death

Caption: Generalized signaling pathways of anticonvulsant neurotoxicity.

Experimental Workflow for Neurotoxicity Assessment

A typical workflow for assessing the neurotoxicity of a novel anticonvulsant involves a tiered approach, starting with in vitro screening and progressing to in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis cluster_3 Outcome A Compound Synthesis and Selection B Neuronal Cell Viability Assays (MTT, LDH, ATP) A->B C Neurite Outgrowth Assay A->C D Acute Toxicity Studies (LD50 Determination) B->D Promising Candidates C->D Promising Candidates E Anticonvulsant Efficacy Testing (MES, PTZ) - ED50 D->E F Neurotoxicity Assessment (Rotarod) - TD50 E->F G Calculation of Protective Index (PI = TD50/ED50) F->G H Comparative Analysis with Standard Anticonvulsants G->H I Lead Candidate Selection H->I

Caption: Experimental workflow for anticonvulsant neurotoxicity assessment.

References

Assessing the Teratogenic Potential of Taltrimide Versus Thalidomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the teratogenic potential of Taltrimide and the well-documented teratogen, thalidomide. A comprehensive literature search reveals a significant disparity in the available data for these two compounds. While thalidomide has been extensively studied, providing a wealth of information on its teratogenic mechanisms and effects, there is a notable absence of experimental data regarding the teratogenic potential of this compound.

This compound, identified as 2-phthalimidoethanesulphon-N-isopropylamide, is a lipophilic derivative of taurine and has been investigated for its anticonvulsant properties.[1][2][3][4] In contrast, thalidomide is infamous for causing a global tragedy of severe birth defects in the late 1950s and early 1960s.[5] This guide will, therefore, provide a detailed overview of thalidomide's teratogenic profile as a benchmark and outline the necessary experimental framework for evaluating the potential risks of compounds like this compound.

Comparative Quantitative Data

Due to the lack of available data on the teratogenicity of this compound, a direct quantitative comparison with thalidomide is not possible. The following table summarizes key quantitative parameters for thalidomide-induced teratogenicity based on available human and animal studies.

ParameterThalidomideThis compound
Human Teratogenic Dose A single dose is considered sufficient to cause birth defects.No data available
Sensitive Period of Exposure (Human) 20 to 36 days after fertilization.No data available
Animal Models Showing Teratogenicity Rabbits, non-human primates, chicks, zebrafish.No data available
Common Congenital Malformations Phocomelia (limb deformities), amelia (absence of limbs), ear defects, internal organ abnormalities.No data available

Chemical Structures

A comparison of the chemical structures of thalidomide and this compound reveals both similarities and key differences. Both molecules contain a phthalimide group. However, thalidomide possesses a glutarimide ring, which is crucial for its teratogenic activity, while this compound has a sulfonamide derivative of taurine. This structural divergence may lead to different biological activities and toxicological profiles.

G cluster_thalidomide Thalidomide cluster_this compound This compound thalidomide thalidomide This compound This compound

Figure 1. Chemical structures of Thalidomide and this compound.

Experimental Protocols for Assessing Teratogenicity

To evaluate the teratogenic potential of any new chemical entity, including this compound, a series of well-established in vivo and in vitro experimental protocols should be followed.

In Vivo Teratogenicity Studies
  • Rabbit Model: The rabbit is a sensitive species for thalidomide-induced teratogenicity and is a standard non-rodent species for regulatory developmental toxicity studies.

    • Protocol: Pregnant does are administered the test compound via oral gavage during the period of organogenesis (gestation days 6-18). Doses are selected based on preliminary dose-range-finding studies to establish a maximum tolerated dose (MTD). A control group receives the vehicle only. On gestation day 29, fetuses are delivered by Caesarean section and examined for external, visceral, and skeletal malformations.

  • Zebrafish Model: The zebrafish embryo is a valuable model for high-throughput screening of teratogens due to its rapid development and optical transparency.

    • Protocol: Zebrafish embryos are placed in multi-well plates and exposed to a range of concentrations of the test compound shortly after fertilization. Embryos are visually inspected at various time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for developmental abnormalities, including mortality, malformations of the head, trunk, tail, fins, and heart, as well as edema and hatching rate.

In Vitro Teratogenicity Assays
  • Embryonic Stem Cell Test (EST): This assay assesses the potential of a substance to interfere with the differentiation of embryonic stem cells.

    • Protocol: Mouse or human embryonic stem cells are cultured as embryoid bodies and exposed to various concentrations of the test compound. The endpoints measured are the inhibition of differentiation into cardiomyocytes (beating embryoid bodies) and the cytotoxicity in both the stem cells and differentiated fibroblasts. These data are used in a prediction model to classify the compound's teratogenic potential.

  • Micromass Culture: This method evaluates the effect of a compound on the differentiation of embryonic mesenchymal cells into chondrocytes (cartilage cells).

    • Protocol: Primary limb bud or midbrain cells from rodent embryos are cultured at high density to form micromass cultures. These cultures are then treated with the test compound. The endpoints are cytotoxicity and the inhibition of chondrogenesis, which is assessed by staining for cartilage matrix production.

Signaling Pathways and Experimental Workflows

Thalidomide's Teratogenic Mechanism

The primary mechanism of thalidomide's teratogenicity involves its binding to the protein Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the degradation of key transcription factors, such as SALL4, which are essential for limb development.

G Thalidomide Thalidomide CRBN CRBN Thalidomide->CRBN Binds to E3_Ligase CUL4A-DDB1-RBX1 E3 Ubiquitin Ligase Thalidomide->E3_Ligase Alters Substrate Specificity CRBN->E3_Ligase Part of SALL4 SALL4 (Transcription Factor) E3_Ligase->SALL4 Targets for Degradation Birth_Defects Limb Defects (Phocomelia) Degradation Proteasomal Degradation SALL4->Degradation Limb_Development Normal Limb Development SALL4->Limb_Development Essential for

Figure 2. Signaling pathway of thalidomide-induced teratogenicity.
General Workflow for Teratogenicity Assessment

The assessment of a new compound's teratogenic potential typically follows a tiered approach, starting with in silico and in vitro methods, followed by in vivo studies if necessary.

G In_Silico In Silico Analysis (QSAR, Structural Alerts) In_Vitro In Vitro Assays (e.g., EST, Micromass) In_Silico->In_Vitro Initial Screening In_Vivo In Vivo Animal Studies (e.g., Rabbit, Zebrafish) In_Vitro->In_Vivo If positive or concern remains Risk_Assessment Human Risk Assessment In_Vitro->Risk_Assessment Provides data for In_Vivo->Risk_Assessment Provides data for

Figure 3. General experimental workflow for teratogenicity assessment.

Conclusion

The tragic history of thalidomide underscores the critical importance of rigorous teratogenicity testing for all new drug candidates. While this compound's chemical structure differs from thalidomide, the presence of a phthalimide group warrants a thorough investigation of its developmental toxicity. Currently, there is no publicly available data to assess the teratogenic potential of this compound. Therefore, a direct comparison with thalidomide is impossible. It is imperative that comprehensive in vivo and in vitro studies, following established protocols, are conducted to determine the safety profile of this compound before any potential clinical use in populations of childbearing potential. The information provided on thalidomide in this guide serves as a crucial reference for the design and interpretation of such essential safety studies.

References

A Comparative Analysis of Taltrimide's Efficacy Against Standard-of-Care Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Taltrimide" is not available in the public domain and is treated as a hypothetical agent in this guide to illustrate a comparative framework. The data presented for this compound is hypothetical and for demonstrative purposes only. Data for standard-of-care drugs is based on generally accepted profiles from clinical literature.

This guide provides a comparative overview of the hypothetical antiepileptic drug this compound against established standard-of-care medications, including Carbamazepine, Levetiracetam, and Valproic Acid. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating the efficacy and safety profile of a novel compound in the context of existing therapeutic options.

Quantitative Efficacy and Safety Comparison

The following tables summarize the comparative efficacy and safety profiles of this compound (hypothetical data) and standard-of-care antiepileptic drugs.

Table 1: Comparative Efficacy in Focal Onset Seizures

DrugMedian Seizure Frequency Reduction50% Responder RateMechanism of Action
This compound (Hypothetical) 55%60%Selective modulation of presynaptic voltage-gated calcium channels
Carbamazepine 45-55%50-60%Blocks voltage-gated sodium channels
Levetiracetam 40-50%45-55%Binds to synaptic vesicle protein 2A (SV2A)
Valproic Acid 40-50%45-55%Increases GABA levels, blocks sodium channels

Table 2: Comparative Profile of Common Adverse Effects

DrugCommon Adverse Effects (Incidence >10%)
This compound (Hypothetical) Dizziness, somnolence, headache
Carbamazepine Dizziness, drowsiness, ataxia, nausea, vomiting
Levetiracetam Somnolence, asthenia, infection, dizziness
Valproic Acid Nausea, somnolence, dizziness, tremor, weight gain

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below is a sample protocol for a preclinical evaluation of a novel antiepileptic drug.

Protocol: Rodent Maximal Electroshock (MES) Seizure Model

  • Animal Model: Male Wistar rats (200-250g) are used. Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Drug Administration: this compound (or comparator drug) is dissolved in a vehicle of 0.5% methylcellulose. It is administered orally (p.o.) at varying doses (e.g., 10, 30, 100 mg/kg) 60 minutes before seizure induction. A vehicle control group receives 0.5% methylcellulose only.

  • Seizure Induction: Seizures are induced via corneal electrodes using a constant current stimulator (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Efficacy Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The percentage of animals protected from this endpoint is calculated for each group.

  • Data Analysis: The dose-response relationship is analyzed, and the median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Visualizations: Signaling Pathways and Workflows

Visual diagrams help in understanding complex biological mechanisms and experimental processes.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Ca_channel Voltage-Gated Calcium Channel Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle Triggers Fusion SV2A SV2A SV2A->Glutamate_vesicle Modulates Glutamate Glutamate Glutamate_vesicle->Glutamate Release This compound This compound This compound->Ca_channel Inhibits AMPA_receptor AMPA Receptor Glutamate->AMPA_receptor Binds NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor Binds Excitation Neuronal Excitation AMPA_receptor->Excitation NMDA_receptor->Excitation G start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., MES, PTZ) start->animal_model dosing Administer this compound & Control Groups animal_model->dosing induction Seizure Induction dosing->induction observation Observe & Record Seizure Phenotype induction->observation data_analysis Data Analysis (e.g., ED50 Calculation) observation->data_analysis results Results Interpretation & Comparison data_analysis->results end End: Efficacy Profile results->end

In Vitro Validation of Taltrimide's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vitro validation of Taltrimide's mechanism of action, particularly in the context of Cereblon (CRBN) modulation. Given the structural similarities of this compound to known CRBN modulators, this document outlines the necessary experimental data and protocols to investigate its potential role in this pathway, comparing it with established alternatives like Thalidomide and its potent analogs.

This compound, a phthalimide-containing compound, has been investigated for its anticonvulsant properties. Its structural resemblance to Thalidomide and its derivatives, which are well-characterized as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, necessitates a thorough in vitro investigation to determine if it shares a similar mechanism of action. This guide details the experimental approach required to validate this hypothesis and presents a comparison with known Cereblon modulators.

Comparative Analysis of Cereblon Modulators

Cereblon modulators, such as immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs), function by binding to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).

While this compound contains a phthalimide moiety, a key structural feature of many Cereblon modulators, its overall structure differs significantly from classical IMiDs. A critical distinction is the absence of a glutarimide ring, which is known to be crucial for CRBN binding. Instead, this compound possesses a sulfonamide derivative of taurine. This structural divergence makes it essential to experimentally validate its potential interaction with Cereblon.

The following table summarizes key performance data for established Cereblon modulators, which would serve as a benchmark for evaluating this compound.

CompoundClassCRBN Binding Affinity (Kd/IC50)Neosubstrate Degradation (DC50)Cell Growth Inhibition (IC50)
Thalidomide IMiDMicromolar (µM) rangeMicromolar (µM) range for IKZF1/3Micromolar (µM) range in sensitive cell lines
Lenalidomide IMiDHigh nanomolar (nM) to low µM rangeNanomolar (nM) range for IKZF1/3Nanomolar (nM) range in sensitive cell lines
Pomalidomide IMiDNanomolar (nM) rangePicomolar (pM) to nM range for IKZF1/3Nanomolar (nM) range in sensitive cell lines
Iberdomide (CC-220) CELMoDLow nanomolar (nM) rangePicomolar (pM) range for IKZF1/3Picomolar (pM) to nM range in sensitive cell lines
This compound -Data Not Available Data Not Available Data Not Available

Experimental Protocols for In Vitro Validation

To ascertain whether this compound acts as a Cereblon modulator, a series of in vitro assays must be performed. These experiments are designed to systematically assess its binding to CRBN, its ability to induce neosubstrate degradation, and its downstream cellular effects.

Cereblon Binding Assay

This assay directly measures the interaction between this compound and the CRBN protein.

  • Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.

    • Reagents: Recombinant tagged CRBN protein (e.g., GST-CRBN or His-CRBN), a terbium-labeled antibody against the tag, and a fluorescently labeled tracer known to bind to the CRBN thalidomide-binding pocket.

    • Procedure:

      • Incubate a fixed concentration of the recombinant CRBN protein and the terbium-labeled antibody.

      • Add a fixed concentration of the fluorescent tracer.

      • Add varying concentrations of this compound.

      • After incubation, measure the TR-FRET signal.

    • Data Analysis: The displacement of the tracer by this compound will result in a decrease in the FRET signal. The concentration of this compound that causes 50% inhibition of tracer binding (IC50) is determined to quantify its binding affinity.

Neosubstrate Degradation Assay

This assay determines if this compound can induce the degradation of known CRBN neosubstrates.

  • Methodology: Western Blot analysis of neosubstrate protein levels in cells.

    • Cell Lines: Use a relevant cell line known to express CRBN and its neosubstrates, such as the multiple myeloma cell line MM.1S.

    • Procedure:

      • Culture MM.1S cells and treat them with a range of concentrations of this compound for various time points (e.g., 4, 8, 24 hours).

      • Lyse the cells to extract total protein and quantify the protein concentration.

      • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with primary antibodies specific for neosubstrates (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-Actin).

      • Visualize the protein bands using a secondary antibody and chemiluminescence.

    • Data Analysis: A reduction in the levels of IKZF1 and IKZF3 in this compound-treated cells compared to untreated controls would indicate neosubstrate degradation. The concentration that induces 50% degradation (DC50) can be calculated.

In Vitro Ubiquitination Assay

This assay provides direct evidence that this compound promotes the ubiquitination of neosubstrates by the CRL4-CRBN complex.

  • Methodology: A cell-free ubiquitination assay.

    • Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G1), CRL4-CRBN E3 ligase complex, ubiquitin, ATP, and the recombinant neosubstrate protein (e.g., GST-IKZF1).

    • Procedure:

      • Combine the assay components in the presence and absence of this compound.

      • Incubate the reaction mixture to allow for ubiquitination.

      • Stop the reaction and analyze the results by Western Blot, probing for the neosubstrate to observe higher molecular weight bands corresponding to ubiquitinated forms.

    • Data Analysis: An increase in the ubiquitination of the neosubstrate in the presence of this compound would confirm its role in modulating the E3 ligase activity.

Cell Viability Assay

This assay assesses the functional consequence of potential neosubstrate degradation on cell proliferation and survival.

  • Methodology: MTT or CellTiter-Glo assay.

    • Cell Lines: MM.1S or other sensitive cancer cell lines.

    • Procedure:

      • Seed cells in a 96-well plate.

      • Treat the cells with a range of concentrations of this compound.

      • Incubate for a defined period (e.g., 72 hours).

      • Add the viability reagent and measure the signal (absorbance or luminescence).

    • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated. This can be compared to the IC50 values of known Cereblon modulators.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental workflow for its validation, the following diagrams are provided.

Cereblon_Modulator_Pathway cluster_0 Cellular Environment This compound This compound CRBN Cereblon (CRBN) This compound->CRBN Binding? DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 E3_Complex CRL4-CRBN E3 Ligase Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->CRBN Recruitment Proteasome Proteasome Neosubstrate->Proteasome Targeting Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Proposed mechanism of action for this compound as a Cereblon modulator.

Experimental_Workflow start Hypothesis: This compound is a CRBN Modulator assay1 Cereblon Binding Assay (TR-FRET) start->assay1 assay2 Neosubstrate Degradation (Western Blot) assay1->assay2 If Binding is Confirmed conclusion_neg Conclusion: This compound is NOT a CRBN Modulator assay1->conclusion_neg No Binding assay3 In Vitro Ubiquitination assay2->assay3 If Degradation Occurs assay2->conclusion_neg No Degradation assay4 Cell Viability Assay (MTT / CTG) assay3->assay4 If Ubiquitination is Induced assay3->conclusion_neg No Ubiquitination conclusion_pos Conclusion: This compound is a CRBN Modulator assay4->conclusion_pos

Caption: Workflow for the in vitro validation of this compound's mechanism.

By following this structured approach and comparing the resulting data with established benchmarks, researchers can definitively determine whether this compound functions as a novel Cereblon modulator. This information is critical for its further development and potential therapeutic applications.

Comparative Analysis of Taltrimide's Side Effect Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profile of Taltrimide, a novel taurine derivative investigated for its anticonvulsant properties. The information is based on available clinical trial data and is compared against established anticonvulsant drugs: Valproic Acid, Lamotrigine, and Levetiracetam.

Executive Summary

Clinical studies on this compound have revealed a side effect profile that raises significant concerns about its potential as an anticonvulsant. Notably, instead of reducing seizure frequency, clinical evidence suggests this compound may exacerbate seizure activity in some patients. This is in stark contrast to the established efficacy of comparator drugs. While some biochemical changes have been observed, the overall clinical picture suggests a limited therapeutic window and a potential for proconvulsant effects.

This compound Side Effect Profile

Data on this compound's side effects are primarily derived from early-phase clinical trials. A key study involving 27 patients with severe, drug-resistant epilepsy reported a statistically significant increase in seizure frequency during treatment with this compound.[1] Six patients dropped out of this study, with one experiencing status epilepticus and two withdrawing due to an increased number or severity of seizures.[1] Importantly, this study found no significant changes in EEG recordings or in laboratory data for safety evaluation.[1]

Another study in eight epileptic patients highlighted an increased sensitivity to intermittent photic stimulation in four individuals, suggesting a potential for photosensitivity.[2]

As a taurine derivative, the side effect profile of taurine itself may offer some insights. High doses of taurine have been associated with nausea, headache, and dizziness.[3]

Comparative Side Effect Profiles

The following table summarizes the known side effect profile of this compound in comparison to Valproic Acid, Lamotrigine, and Levetiracetam.

Adverse Event CategoryThis compoundValproic AcidLamotrigineLevetiracetam
Neurological Increased seizure frequency, Status epilepticus (in one patient), Increased photosensitivitySedation, Tremor, Dizziness, AtaxiaDizziness, Headache, Ataxia, Diplopia (double vision), SomnolenceSomnolence, Asthenia (weakness), Dizziness, Behavioral/mood changes (e.g., irritability, agitation)
Gastrointestinal Not reportedNausea, Vomiting, Diarrhea, Abdominal painNausea, VomitingNausea
Dermatological Not reportedAlopecia (hair loss)Rash (including serious, life-threatening rashes like Stevens-Johnson syndrome)Not a common side effect
Hepatic Not reportedHepatotoxicity (liver damage), HyperammonemiaNot a common side effectNot a common side effect
Hematological Not reportedThrombocytopenia (low platelet count)Not a common side effectNot a common side effect
Metabolic Not reportedWeight gainNot a common side effectNot a common side effect

Experimental Protocols

Assessment of Anticonvulsant Efficacy and Side Effects in Clinical Trials:

The clinical evaluation of this compound and comparator drugs typically involves the following methodologies:

  • Patient Population: Individuals with a confirmed diagnosis of epilepsy, often those with drug-resistant seizures for investigational drugs like this compound.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. Early phase trials, like those for this compound, may be open-label.

  • Dosage: A dose-escalation design is often employed to determine the maximum tolerated dose.

  • Efficacy Assessment: The primary endpoint is typically the change in seizure frequency from baseline. Seizure diaries are maintained by patients or caregivers.

  • Safety and Tolerability Assessment:

    • Adverse Event Monitoring: Spontaneous reports of adverse events are collected at each study visit.

    • Physical and Neurological Examinations: Conducted at baseline and regular intervals.

    • Electroencephalogram (EEG): To monitor for changes in brain electrical activity.

    • Laboratory Tests: Including hematology, blood chemistry (liver and kidney function), and urinalysis.

    • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature.

Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Action of this compound and Comparator Anticonvulsants:

This compound is a derivative of taurine, an amino acid known to interact with GABA receptors. It is hypothesized that this compound may act as a GABA receptor agonist, thereby enhancing inhibitory neurotransmission in the brain. Many established anticonvulsants also target the GABAergic system.

GABAPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle Synthesis Synaptic_Cleft GABA_vesicle->Synaptic_Cleft Release GABA_transporter GABA Transporter GABA_transporter->GABA_vesicle GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Valproic_Acid Valproic Acid Valproic_Acid->Glutamate Inhibits Synthesis Valproic_Acid->GABA_transporter Inhibits This compound This compound (Hypothesized) This compound->GABA_A_Receptor Agonist? Synaptic_Cleft->GABA_transporter Reuptake Synaptic_Cleft->GABA_A_Receptor GABA Binds ExperimentalWorkflow Preclinical Preclinical Studies (In vitro & In vivo toxicology) IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety & Dosage in Healthy Volunteers) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Side Effects in Patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA PostMarket Post-Marketing Surveillance (Phase IV) NDA->PostMarket

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Taltrimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Taltrimide, a compound that requires careful management due to its structural similarity to thalidomide. Adherence to these guidelines, in conjunction with your institution's specific protocols, is critical.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal protocol. [1] All procedures must be conducted in strict accordance with local, regional, national, and international regulations for hazardous waste disposal.[1][2]

Essential Safety and Handling Protocols

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) for thalidomide and similar derivatives as a reference for specific handling and safety information.[2] Based on the known hazards of thalidomide, waste containing this compound should be considered hazardous.[2]

Personal Protective Equipment (PPE): A comprehensive suite of PPE should be worn at all times when handling this compound and its associated waste. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Safety goggles with side shields or a face shield.

  • Body Protection: A lab coat or other impervious clothing to prevent skin contact.

Quantitative Data Summary

PropertyValue
Molecular Formula C13H10N2O4 (Thalidomide)
Molecular Weight 258.23 g/mol (Thalidomide)
Physical State Solid
Melting Point 269-271 °C
Known Hazards Known human teratogen, potential for reproductive harm.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Segregate waste containing this compound at the point of generation. Do not mix it with other waste streams unless explicitly permitted by your EHS office.

  • Solid Waste: Collect unused or expired this compound, as well as contaminated disposable labware (e.g., gloves, absorbent pads), in a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Contaminated Sharps: If a syringe still contains any volume of the drug, it must be disposed of as hazardous chemical waste in a designated sharps container for chemical waste. Do not dispose of it in a regular sharps container.

2. Container Management:

  • The container must be compatible with the chemical waste and clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).

  • Keep the hazardous waste container securely sealed when not in use.

  • Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

3. Documentation:

  • Maintain a detailed log of the waste generated, including the quantity and the date of accumulation.

4. Pickup and Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Disposal should be conducted by a licensed hazardous waste disposal company.

Experimental Protocol: Spill Response

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate: Non-essential personnel should leave the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material to contain the spill.

  • Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent. Decontaminate all equipment after use. Place spill materials into a leak-proof container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Container Management & Storage cluster_3 Final Disposal A Consult Institutional EHS Office B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify this compound Waste (Solid, Liquid, Sharps) B->C D Segregate from Other Waste Streams C->D E Collect in Labeled, Compatible Hazardous Waste Container D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Maintain Waste Log G->H I Contact EHS for Waste Pickup H->I J Disposal by Licensed Hazardous Waste Company I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for Taltrimide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Taltrimide" does not correspond to a recognized chemical entity in standard databases. It is highly probable that this is a typographical error for either Thalidomide or Taltirelin . Both are potent pharmaceutical compounds requiring stringent safety protocols. This guide provides comprehensive personal protective equipment (PPE) and handling instructions for both substances to ensure the safety of all laboratory personnel.

Section 1: Hazard Identification and PPE Selection

Both Thalidomide and Taltirelin are hazardous compounds that necessitate careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]

Thalidomide is a known human teratogen and is classified as a reproductive hazard.[2][3][4] It may also cause damage to hematological and neurological systems through prolonged or repeated exposure.[3]

Taltirelin is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

The following table summarizes the minimum recommended PPE for handling these compounds.

Personal Protective Equipment (PPE) Specification Applicable To
Gloves Double gloving with powder-free, chemotherapy-rated gloves. Change outer glove immediately upon contamination.Thalidomide & Taltirelin
Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Thalidomide & Taltirelin
Eye Protection Chemical safety goggles with side shields or a full-face shield.Thalidomide & Taltirelin
Respiratory Protection A NIOSH-certified N95 or higher respirator is required when handling powders outside of a containment device.Thalidomide & Taltirelin
Section 2: Safe Handling and Operational Plans

Adherence to strict operational procedures is critical to minimize the risk of exposure when working with Thalidomide or Taltirelin.

2.1 Engineering Controls:

  • All manipulations of powdered forms of these compounds should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • A designated area for handling these hazardous drugs should be clearly demarcated.

2.2 Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable, absorbent pads.

  • Weighing and Reconstitution:

    • Perform all weighing and reconstitution activities within a BSC or CVE.

    • Use a closed-system drug-transfer device (CSTD) whenever possible to minimize aerosol generation.

    • If capsules must be opened or tablets crushed, this must be done within a containment device.

  • Administration (in a research context):

    • Utilize Luer-lock fittings for all syringes and tubing to prevent accidental disconnection.

    • Prime IV tubing with a non-hazardous liquid before connecting to the drug container.

  • Post-Handling:

    • Wipe down all surfaces in the work area with a deactivating and cleaning agent.

    • Carefully doff PPE, ensuring that the outer layer is contained to prevent spreading contamination.

    • Wash hands thoroughly with soap and water after removing PPE.

Section 3: Disposal Plan

Proper disposal of Thalidomide, Taltirelin, and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Type Disposal Container Disposal Procedure
Unused Drug Labeled hazardous waste container.Dispose of as hazardous pharmaceutical waste in accordance with federal, state, and local regulations.
Contaminated PPE (Gloves, Gown, etc.) Yellow chemotherapy waste container or as per institutional guidelines for trace chemotherapy waste.Place all disposable PPE in the designated container immediately after use.
Sharps (Needles, Syringes) Sharps container specifically for chemotherapy or hazardous drug waste.Do not recap, bend, or break needles. Dispose of the entire sharp item in the designated container.
Contaminated Labware (non-disposable) N/ADecontaminate by soaking in a suitable deactivating solution, followed by thorough washing.
Empty Vials and Packaging Yellow chemotherapy waste container.Place in the designated container. Scratch out all personal information on prescription labels.
Section 4: Emergency Procedures

4.1 Spills:

  • Evacuate the immediate area and restrict access.

  • Don appropriate PPE, including respiratory protection.

  • For liquid spills, cover with an absorbent material. For powder spills, gently cover with a damp cloth to avoid aerosolization.

  • Clean the spill area using a deactivating agent, working from the outer edge of the spill towards the center.

  • Dispose of all cleanup materials as hazardous waste.

4.2 Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. Seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling hazardous pharmaceutical compounds like Thalidomide and Taltirelin.

PPE_Donning_Sequence cluster_prep Preparation cluster_protection Protection WashHands Wash Hands Thoroughly DonGown Don Gown WashHands->DonGown DonRespirator Don N95 Respirator DonGown->DonRespirator DonGoggles Don Safety Goggles DonRespirator->DonGoggles DonInnerGloves Don Inner Pair of Gloves DonGoggles->DonInnerGloves DonOuterGloves Don Outer Pair of Gloves (over gown cuff) DonInnerGloves->DonOuterGloves

Caption: PPE Donning Sequence for Hazardous Drug Handling.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate DonPPE Don Full PPE Evacuate->DonPPE Contain Contain Spill (absorbent pads or damp cloth) DonPPE->Contain Clean Clean with Deactivating Agent Contain->Clean Dispose Dispose of Waste Clean->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Emergency Spill Response Workflow.

Waste_Disposal_Pathway cluster_waste_source Waste Source cluster_disposal_container Disposal Container UnusedDrug Unused Drug HazardousWaste Hazardous Waste (Black Bin) UnusedDrug->HazardousWaste ContaminatedPPE Contaminated PPE TraceChemo Trace Chemo Waste (Yellow Bin) ContaminatedPPE->TraceChemo Sharps Sharps ChemoSharps Chemo Sharps Container Sharps->ChemoSharps

Caption: Segregated Waste Disposal Pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taltrimide
Reactant of Route 2
Reactant of Route 2
Taltrimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.